4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWJMYNWJSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350045 | |
| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329715-35-7 | |
| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of public data on this specific compound, this document also presents a detailed comparative analysis of its structurally related and more extensively studied analogs: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This guide covers the chemical identity, physicochemical properties, synthesis protocols, and known biological activities of these compounds, with a focus on providing actionable data and methodologies for research and development.
Introduction to this compound
This compound belongs to the isoindoline class of heterocyclic compounds. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1] Its rigid, bicyclic structure provides a valuable framework for the development of targeted therapies.[2]
Chemical Identity
Compound Name: this compound Molecular Formula: C₁₅H₁₃NO₂ PubChem CID: 672190.[3]
It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified in publicly available databases at the time of this publication. This may indicate that the compound is a novel or less-studied entity.
Physicochemical Properties
Quantitative physicochemical data for this compound is not widely available. However, based on its structure, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Weight | 239.27 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 239.094629 g/mol |
| Topological Polar Surface Area | 41.6 Ų |
Data sourced from computational predictions available on PubChem.
Structurally Related Analogs
Given the limited data on the primary compound of interest, this guide will now focus on two of its close, oxygenated analogs, which are more thoroughly characterized in scientific literature.
4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
This analog features a single carbonyl group at the 1-position of the isoindoline ring, forming an isoindolinone structure.
CAS Number: 4770-71-2.[4] Molecular Formula: C₁₅H₁₁NO₃ Molecular Weight: 253.25 g/mol
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
This analog contains two carbonyl groups at the 1- and 3-positions, forming a phthalimide structure.
Synonyms: N-(4-Carboxyphenyl)phthalimide, 4-Phthalimidobenzoic acid.[5] Molecular Weight: 267.24 g/mol .[6] Melting Point: 290-295 °C.[5]
Synthesis Protocols
Synthesis of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
A general method for the synthesis of N-substituted isoindolinones involves the condensation of 2-formylbenzoic acid with a primary amine.
Experimental Workflow:
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C15H13NO2 | CID 672190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. echemi.com [echemi.com]
- 6. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of N-(4-Carboxyphenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Carboxyphenyl)phthalimide, a bifunctional organic compound, serves as a crucial building block in the synthesis of advanced polymers and specialty materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics. All quantitative data is presented in easily digestible tables, and a logical workflow for its synthesis is visualized. This document is intended to be a valuable resource for researchers and professionals working with this versatile molecule.
Core Chemical Properties
N-(4-Carboxyphenyl)phthalimide, also known by its IUPAC name 4-(1,3-dioxoisoindol-2-yl)benzoic acid, is a solid organic compound characterized by the presence of both a phthalimide and a carboxylic acid functional group.[1] This unique structure imparts a combination of properties that make it a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis.[1]
Physical and Chemical Data
The key physical and chemical properties of N-(4-Carboxyphenyl)phthalimide are summarized in the tables below. These values have been compiled from various sources and provide a quantitative overview of the compound's characteristics.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉NO₄ | [1][2][3] |
| Molecular Weight | 267.24 g/mol | [1][2] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | 290-295 °C | [4] |
| Boiling Point | 519.6 °C (Predicted) | |
| pKa | 4.29 (Predicted) | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
Table 2: Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 5383-82-4 | [1][2][3] |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzoic acid | [1] |
| Synonyms | 4-Phthalimidobenzoic acid, N-Phthaloyl-4-aminobenzoic acid |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the phthalimide ring system and the carboxyphenyl ring. The protons on the phthalimide moiety would likely appear as a complex multiplet in the aromatic region, while the protons on the p-substituted benzene ring of the carboxyphenyl group would exhibit a characteristic AA'BB' system (two doublets). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the phthalimide and carboxylic acid groups, which are expected to be the most downfield. The aromatic carbons of both ring systems would appear in the typical aromatic region (approximately 120-140 ppm), with quaternary carbons showing distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in N-(4-Carboxyphenyl)phthalimide. The expected characteristic absorption bands are detailed in the table below.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretching, often overlapping with C-H stretches. |
| 3100-3000 | C-H | Aromatic C-H stretching. |
| ~1770 and ~1710 | C=O | Asymmetric and symmetric C=O stretching of the phthalimide group. |
| ~1690 | C=O | C=O stretching of the carboxylic acid group. |
| ~1600 and ~1480 | C=C | Aromatic C=C stretching. |
| ~1300 | C-O | C-O stretching of the carboxylic acid group. |
| ~1380 | C-N | C-N stretching of the imide group. |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (267.24). Common fragmentation patterns for phthalimides involve the loss of CO and CO₂. The fragmentation of the carboxyphenyl moiety could involve the loss of the carboxylic acid group.
Experimental Protocols
The most common and straightforward synthesis of N-(4-Carboxyphenyl)phthalimide involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1]
Synthesis of N-(4-Carboxyphenyl)phthalimide
Materials:
-
Phthalic anhydride
-
4-Aminobenzoic acid
-
Glacial acetic acid
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.
-
Add a suitable amount of glacial acetic acid to the flask to act as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Wash the resulting solid residue with hot ethanol to remove any unreacted starting materials.
-
Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-(4-Carboxyphenyl)phthalimide.
Caption: Synthesis workflow for N-(4-Carboxyphenyl)phthalimide.
Applications in Research and Development
N-(4-Carboxyphenyl)phthalimide is a valuable monomer for the synthesis of high-performance polymers such as polyimides and poly(ester-imide)s.[1] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries.[1] The carboxylic acid functionality allows for further chemical modifications, such as esterification or amidation, to produce a variety of derivatives with tailored properties.
Safety and Handling
Standard laboratory safety precautions should be observed when handling N-(4-Carboxyphenyl)phthalimide. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(4-Carboxyphenyl)phthalimide is a well-characterized compound with a range of applications stemming from its unique bifunctional structure. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and predicted spectroscopic data to aid researchers in their work with this important chemical intermediate. The structured presentation of data and the visualized workflow are intended to facilitate a deeper understanding and more efficient utilization of this compound in scientific and industrial applications.
References
In-Depth Technical Guide: 4-Phthalimidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phthalimidobenzoic acid, also known by its IUPAC name 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a chemical compound with significant potential in various scientific research applications. This document provides a comprehensive overview of its molecular characteristics, synthesis, and known biological interactions, presenting key data in a structured format for ease of reference and comparison.
Core Molecular and Physical Properties
4-Phthalimidobenzoic acid is a derivative of both phthalimide and benzoic acid. Its chemical structure and properties make it a subject of interest in medicinal chemistry and material science.
| Property | Value | Reference |
| Molecular Weight | 267.24 g/mol | [1] |
| CAS Number | 5383-82-4 | |
| IUPAC Name | 4-(1,3-dioxoisoindolin-2-yl)benzoic acid | [2] |
| Molecular Formula | C₁₅H₉NO₄ | [1] |
| Melting Point | 290-295 °C | [2][3] |
| Appearance | Yellow solid | [3] |
| Solubility | Data not available in the searched sources. |
Synthesis and Experimental Protocols
The synthesis of 4-Phthalimidobenzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and phthalic anhydride. While a detailed, step-by-step experimental protocol was not found in the searched literature, a general procedure can be inferred from the synthesis of similar phthalimide derivatives.
General Synthesis Workflow
The logical workflow for the synthesis of 4-Phthalimidobenzoic acid is outlined below. This process involves the reaction of the primary amine group of 4-aminobenzoic acid with the anhydride group of phthalic anhydride to form the imide ring structure.
Biological Activity and Signaling Pathways
4-Phthalimidobenzoic acid has been utilized in a variety of scientific research applications, including molecular biology and biochemistry.[3] It has been employed in studies related to protein-protein interactions, enzymatic reactions, and cellular signaling pathways.[3] However, specific details regarding the signaling pathways modulated by this compound and comprehensive data on its biological activities are not extensively detailed in the currently available literature. The broader class of phthalimides is known for a wide range of biological activities, and derivatives of 4-Phthalimidobenzoic acid have been investigated for their potential as anti-bacterial and anti-fungal agents.[4]
Potential Research Applications
Based on the general understanding of phthalimide derivatives, the potential logical relationships for investigating the biological effects of 4-Phthalimidobenzoic acid are conceptualized in the following diagram.
References
- 1. 4-(1,3-Dioxoisoindol-4-yl)benzoic acid | C15H9NO4 | CID 22630611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cas 5383-82-4|| where to buy 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid [english.chemenu.com]
- 4. 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic Acid Not Available in Publicly Accessible Databases
Despite extensive searches for the synthesis and characterization of this specific molecule, no publication could be identified that provides the necessary quantitative data required to generate the in-depth technical guide as requested. The search results consistently yielded information on structurally related but distinct compounds, such as derivatives of phthalimide or other substituted benzoic acids.
Without access to a primary scientific publication detailing the spectroscopic analysis of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid," it is not possible to provide the accurate and verified data tables and experimental methodologies required for a technical whitepaper aimed at a scientific audience.
To illustrate the general workflow for acquiring and interpreting such data, a conceptual diagram is provided below. This diagram outlines the standard process that researchers would follow in a laboratory setting to characterize a novel chemical compound.
Researchers requiring the spectroscopic data for "this compound" would likely need to synthesize the compound and perform the characterization in-house or consult proprietary chemical libraries that are not publicly accessible.
An In-Depth Technical Guide to the Solubility of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility, detailed experimental protocols for determining solubility, and the biological context of structurally related compounds.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both polar (carboxylic acid) and non-polar (aromatic rings) functionalities. This amphiphilic nature suggests a varied solubility profile in organic solvents.
Based on the principle of "like dissolves like," the predicted solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental data.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with protic solvents. The isoindoline and benzoic acid moieties also contribute to polarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the carboxylic acid and have high dielectric constants, which aids in solvating polar molecules. |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings in the compound can interact with aromatic solvents through π-π stacking. However, the polar carboxylic acid group will limit solubility. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant polarity of the carboxylic acid and the overall molecular structure will lead to poor interaction with non-polar aliphatic solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and can solvate a range of organic compounds. Solubility is expected to be better than in non-polar aliphatic solvents but not as high as in polar aprotic solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.
Gravimetric Method
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the following formulas:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)
-
Solubility (mol/L) = (Mass of dried solute in g) / (Molar mass of compound in g/mol ) / (Volume of filtered solution in L)
-
Workflow for Solubility Determination
Biological Activity of N-(4-Carboxyphenyl)phthalimide and its Derivatives: A Technical Overview
Abstract
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is recognized as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These synthetic compounds have been extensively explored for their therapeutic potential, leading to the development of numerous drug candidates. N-(4-Carboxyphenyl)phthalimide serves as a crucial intermediate, providing a versatile platform for the synthesis of novel derivatives with enhanced pharmacological profiles. The hydrophobic nature of the phthalimide core facilitates the crossing of biological membranes, a desirable property for drug candidates. This technical guide provides a comprehensive review of the significant biological activities of N-(4-Carboxyphenyl)phthalimide derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows to support researchers and professionals in the field of drug development.
Introduction
Phthalimide and its derivatives have garnered substantial interest from medicinal chemists owing to their remarkable versatility and broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds serve as foundational scaffolds for new pharmacophores with applications ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant agents.[1] The core structure, N-(4-Carboxyphenyl)phthalimide, is synthesized by reacting phthalic anhydride with 4-aminobenzoic acid and acts as a key building block for further molecular hybridization.[2] This approach involves introducing various pharmacophore subunits to the core structure to enhance biological activity.[3] The inherent hydrophobicity of the -CON(R)-CO- pharmacophore within the phthalimide structure is believed to contribute to its ability to cross biological barriers in vivo.[3][4] This guide aims to consolidate the current knowledge on the biological activities of these derivatives, presenting quantitative data, detailed methodologies, and pathway diagrams to facilitate further research and development.
General Synthesis
The foundational structure, N-(4-Carboxyphenyl)phthalimide, is typically prepared through the condensation of phthalic anhydride and 4-aminobenzoic acid in a suitable solvent like glacial acetic acid under reflux.[2] Further derivatization can be achieved through various synthetic routes, including the Gabriel synthesis or by modifying the carboxylic acid group to create esters, amides, or link to other heterocyclic moieties.[5]
Caption: General workflow for the synthesis of N-(4-Carboxyphenyl)phthalimide.
Anticancer Activity
Derivatives of N-(4-Carboxyphenyl)phthalimide have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and liver (HepG2) cancers.[1][6][4] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.
Several studies have identified derivatives that exhibit cytotoxicity comparable to or greater than established chemotherapy agents like 5-fluorouracil and doxorubicin.[1][4] For instance, certain disulfide bond-containing phthalimides showed potent activity, with compound 9b displaying an IC50 value of 2.86 μM against A549 lung cancer cells and 3.21 μM against MCF-7 breast cancer cells.[4] Other analogs have shown high efficacy against MDA-MB-468 breast cancer cells, with IC50 values as low as 12.00 μM.[1]
The apoptotic mechanism is often mediated through the modulation of key regulatory proteins. Studies have shown that potent derivatives can upregulate the expression of pro-apoptotic proteins such as Caspase 3, 8, and 9, while simultaneously downregulating anti-apoptotic (pro-survival) proteins like BCL-2 and matrix metalloproteinases (MMP2, MMP9).[1]
Caption: Proposed apoptotic pathway induced by phthalimide derivatives.
Table 1: Anticancer Activity of Phthalimide Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 6b | HeLa (Cervical Cancer) | 2.94 | [4] |
| 6c | HeLa (Cervical Cancer) | 3.20 | [4] |
| 9b | A549 (Lung Cancer) | 2.86 | [4] |
| 9b | MCF-7 (Breast Cancer) | 3.21 | [4] |
| 10e | MDA-MB-468 (Breast Cancer) | 12.52 | [1] |
| 11d | MDA-MB-468 (Breast Cancer) | 12.00 | [1] |
| Doxorubicin | MDA-MB-468 (Breast Cancer) | 11.39 | [1] |
Anti-inflammatory Activity
Phthalimide derivatives have emerged as potent anti-inflammatory agents, with their mechanism often linked to the inhibition of key inflammatory mediators.[5] A primary target is the overproduction of nitric oxide (NO), a key player in various pathophysiological processes, including inflammation.[7]
Studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) have identified derivatives that effectively inhibit NO production. Compound IIh , for example, exhibited a potent inhibitory activity with an IC50 value of 8.7 µg/mL.[7] This inhibition was correlated with the downregulation of both the mRNA and protein expression of inducible nitric oxide synthase (iNOS).[7] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7]
The anti-inflammatory effects are associated with the suppression of the Toll-like receptor (TLR) 4 signaling pathway, a critical pathway in the innate immune response that recognizes LPS.[7] By down-regulating the activation of key downstream molecules, these derivatives can effectively dampen the inflammatory cascade.
Caption: Inhibition of the TLR4 inflammatory pathway by phthalimide derivatives.
Table 2: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound | Assay | IC50 | Reference |
| IIh | NO Production Inhibition in RAW 264.7 cells | 8.7 µg/mL | [7] |
| 17c | In vitro anti-inflammatory activity | 32% decrease | [8] |
| LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [9] |
Antimicrobial Activity
A significant body of research highlights the potential of phthalimide derivatives as broad-spectrum antimicrobial agents.[3][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as various fungal strains of the Candida species.[4]
The structural modifications on the phthalimide core play a crucial role in determining the antimicrobial spectrum and potency. For instance, compound 3h (a derivative with undisclosed structure in the snippet) showed high activity against both bacterial and fungal pathogens with MIC values ranging from 16 to 32 µg/mL.[4] N-butylphthalimide was identified as a potent agent against several Candida species, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL and the ability to inhibit biofilm formation at sub-inhibitory concentrations.[4] Another study found that phthalimide aryl ester 3b was effective against S. aureus, P. aeruginosa, and Candida species with MIC values of 128 µg·mL−1.[11] The antifungal mechanism for some derivatives is proposed to involve interaction with ergosterol, a key component of the fungal cell membrane.[11]
Table 3: Antimicrobial Activity of Phthalimide Derivatives (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3h | ESKAPE Pathogens | 16 - 32 | [4] |
| Compound 3h | Candida species | 16 - 32 | [4] |
| N-butylphthalimide | Candida albicans | 100 | [4] |
| Aryl Ester 3b | S. aureus | 128 | [11] |
| Aryl Ester 3b | P. aeruginosa | 128 | [11] |
| Aryl Ester 3b | C. albicans | 128 | [11] |
Methodologies and Experimental Protocols
General Synthesis of N-(4-Carboxyphenyl)phthalimide[3]
-
Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are added to a reaction vessel.
-
Glacial acetic acid (15 mL per 1 mmol of reactant) is added as the solvent.
-
The mixture is refluxed for approximately three hours.
-
After cooling, the reaction medium is poured into ice-distilled water (25 mL) to precipitate the product.
-
The solid product is collected by filtration, dried, and recrystallized from absolute ethanol to yield the pure compound.
In Vitro Cytotoxicity (MTT Assay)[13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalimide derivatives and incubated for an additional 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Nitric Oxide (NO) Inhibition Assay[8]
-
Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.
-
Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Simultaneously, cells are treated with various concentrations of the test compounds.
-
After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
Antimicrobial Susceptibility Testing[12]
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 48-72 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The N-(4-Carboxyphenyl)phthalimide scaffold is a highly valuable platform for the development of novel therapeutic agents. Its derivatives have consistently demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The data summarized herein highlight the potential of these compounds as lead structures in drug discovery. The ability to modulate critical biological pathways, such as apoptosis induction in cancer cells and TLR4 signaling in inflammation, underscores their therapeutic promise. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical evaluations to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
4-Phthalimidobenzoic Acid: A Versatile Monomer for High-Performance Polyimides
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the utilization of 4-Phthalimidobenzoic acid, also known as N-(4-Carboxyphenyl)phthalimide, as a key building block for the synthesis of advanced polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of high-performance applications. This document provides a comprehensive overview of the synthesis of monomers derived from 4-Phthalimidobenzoic acid, their subsequent polymerization into polyimides, and the characterization of the resulting polymers. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate research and development in this area.
Introduction
Aromatic polyimides are a class of high-performance polymers characterized by the presence of imide linkages in their backbone. Their rigid aromatic structures impart outstanding thermal and mechanical properties. The incorporation of different functional groups and structural motifs into the polymer backbone allows for the tailoring of properties to meet specific application requirements. 4-Phthalimidobenzoic acid is a versatile monomer precursor that contains a pre-formed phthalimide group and a reactive carboxylic acid functionality. This allows for the introduction of the stable phthalimide moiety into the polymer chain, contributing to high thermal stability. The carboxylic acid group serves as a handle for further chemical modification to create reactive monomers suitable for polycondensation reactions.
This guide focuses on a key strategy for incorporating 4-Phthalimidobenzoic acid into a polyimide backbone: its conversion into a diamine monomer containing amide linkages. This diamine is then polymerized with a commercially available dianhydride to yield a poly(amide-imide).
Monomer Synthesis from 4-Phthalimidobenzoic Acid
The carboxylic acid group of 4-Phthalimidobenzoic acid can be converted into a variety of functional groups to generate monomers for polycondensation. A common and effective approach is the synthesis of a diamine monomer containing amide linkages. This involves a two-step process:
-
Conversion of the carboxylic acid to an acid chloride: 4-Phthalimidobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 4-phthalimidobenzoyl chloride.
-
Amidation with an aromatic diamine: The resulting acid chloride is then reacted with an aromatic diamine, such as 4,4'-oxydianiline (ODA), in a condensation reaction to yield a new diamine monomer. This monomer, N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide, contains the phthalimide group and is ready for polymerization.
Synthesis of 4-Phthalimidobenzoyl Chloride
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// Edges PBA -> PBC [label="Reflux"]; SOCl2 -> PBC; PBC -> Byproducts [style="dashed", arrowhead="none"];
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Caption: Synthesis of the Diamine Monomer.
Polyimide Synthesis
The synthesized diamine monomer, N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide, can be polymerized with a variety of aromatic dianhydrides to produce poly(amide-imide)s. A common method is a two-step polycondensation reaction:
-
Poly(amic acid) formation: The diamine monomer is reacted with a stoichiometric amount of an aromatic dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. This reaction forms a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film to high temperatures (typically 200-300 °C) to induce cyclodehydration. Chemical imidization is carried out at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and pyridine.
Poly(amide-imide) Synthesis Workflow
dot
Caption: Two-step synthesis of poly(amide-imide).
Experimental Protocols
Synthesis of 4-Phthalimidobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Phthalimidobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid crude product, 4-phthalimidobenzoyl chloride, can be purified by recrystallization from a suitable solvent like toluene or used directly in the next step.
Synthesis of N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (ODA) (2 equivalents) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 4-phthalimidobenzoyl chloride (1 equivalent) in anhydrous DMAc and add it dropwise to the ODA solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water and then with methanol.
-
Dry the product in a vacuum oven at 80-100 °C to obtain the diamine monomer.
Synthesis of Poly(amide-imide)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer (1 equivalent) in anhydrous DMAc.
-
Add a stoichiometric amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1 equivalent) to the solution in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
For thermal imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in an oven with a staged temperature program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to obtain the polyimide film.
-
For chemical imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) and stir at room temperature for 12-24 hours. Precipitate the polymer by pouring the solution into methanol. Collect the fibrous polymer by filtration and dry it in a vacuum oven.
Properties of Polyimides Derived from 4-Phthalimidobenzoic Acid
The incorporation of the 4-Phthalimidobenzoic acid moiety via an amide linkage is expected to yield poly(amide-imide)s with a unique combination of properties.
Solubility
The presence of amide groups and potentially flexible linkages introduced by the diamine used in the monomer synthesis can disrupt chain packing and improve solubility in organic solvents compared to fully aromatic rigid-rod polyimides.
| Polymer Type | Solvents |
| Poly(amide-imide)s | NMP, DMAc, DMF, DMSO, m-cresol |
Thermal Properties
The pre-formed phthalimide group contributes to excellent thermal stability. The glass transition temperature (Tg) and decomposition temperature (Td) are expected to be high, though potentially slightly lower than their all-imide counterparts due to the introduction of more flexible amide links.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) |
Mechanical Properties
Poly(amide-imide) films derived from these monomers are generally expected to be tough and flexible, exhibiting good tensile strength and modulus.
| Property | Typical Value Range |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.0 - 4.0 GPa |
| Elongation at Break | 5 - 15% |
Applications
The excellent thermal, mechanical, and solubility properties of polyimides derived from 4-Phthalimidobenzoic acid make them attractive for a variety of advanced applications, including:
-
Microelectronics: as high-temperature resistant dielectrics, insulating layers, and flexible substrates for printed circuits.
-
Aerospace: in composite materials for structural components requiring high strength and thermal stability.
-
Membranes: for gas separation and filtration applications due to their good film-forming properties and chemical resistance.
-
Drug Delivery: The carboxylic acid functionality in the original monomer or the amide linkages in the polymer backbone could be further functionalized for drug conjugation and controlled release applications, although this area requires further research.
Conclusion
4-Phthalimidobenzoic acid is a valuable and versatile monomer precursor for the synthesis of high-performance poly(amide-imide)s. By converting its carboxylic acid group into a diamine functionality, it is possible to create novel monomers that can be readily polymerized with commercial dianhydrides. The resulting polyimides exhibit a desirable balance of high thermal stability, good mechanical properties, and enhanced solubility, opening up a wide range of processing options and potential applications in advanced materials and potentially in the biomedical field. This guide provides a foundational understanding and practical protocols to encourage further research and development of polyimides based on this promising monomer.
An In-depth Technical Guide on 4-Phthalimidobenzoic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-Phthalimidobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4-Phthalimidobenzoic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Synthesis of 4-Phthalimidobenzoic Acid and its Derivatives
The core structure, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, is typically synthesized by the condensation of 4-aminobenzoic acid with phthalic anhydride. This reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF) or acetic acid under reflux conditions.
Derivatization of 4-Phthalimidobenzoic acid is primarily achieved through modifications of the carboxylic acid group, leading to the formation of esters, amides, and hydrazides. These derivatives have shown modulated biological activities and improved pharmacokinetic profiles.
General Synthesis Workflow
Caption: General synthesis and derivatization of 4-Phthalimidobenzoic acid.
Biological Activities and Quantitative Data
Derivatives of 4-Phthalimidobenzoic acid have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data for their anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and phosphodiesterase-4 (PDE4).
| Compound ID | Derivative Type | Assay | Target | IC50 / ED50 | Reference |
| IIh | Phthalimide analog | LPS-stimulated NO production in RAW264.7 cells | iNOS | 8.7 µg/mL | [1] |
| LASSBio 468 | N-phenyl-phthalimide sulfonamide | LPS-induced neutrophil recruitment | TNF-α | ED50 = 2.5 mg/kg | [2] |
Anticancer Activity
The anticancer potential of 4-Phthalimidobenzoic acid derivatives has been evaluated against various cancer cell lines, with some compounds showing promising cytotoxicity.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| BNFA-D | Bicyclic N-fused aminoimidazole derivative of benzoic acid | MCF-7 (Breast Cancer) | - | [3] |
| Compound 7t | 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 7.45 ± 0.26 | [6] |
| Compound 7b | 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 8.80 ± 0.08 | [6] |
| Schiff Bases of 4-Aminobenzoic Acid | Schiff Base | HepG2 (Liver Cancer) | ≥ 15.0 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis and biological evaluation of 4-Phthalimidobenzoic acid derivatives.
Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid
A mixture of 4-aminobenzoic acid and phthalic anhydride in a 1:1 molar ratio is refluxed in glacial acetic acid or DMF for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the pure product.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the in vitro MTT assay for anticancer activity.
Signaling Pathways and Mechanism of Action
The biological effects of 4-Phthalimidobenzoic acid derivatives are mediated through the modulation of several key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Mechanism
The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines and enzymes. A key pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by 4-Phthalimidobenzoic acid derivatives.
Anticancer Mechanism
In the context of cancer, these derivatives can induce apoptosis (programmed cell death) through various mechanisms, including the upregulation of tumor suppressor genes like PTEN (Phosphatase and tensin homolog). Upregulation of PTEN can lead to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Proposed mechanism of apoptosis induction by 4-Phthalimidobenzoic acid derivatives.
Conclusion
4-Phthalimidobenzoic acid and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of their synthesis allows for the generation of diverse chemical libraries for screening. The demonstrated anti-inflammatory and anticancer activities, coupled with an increasing understanding of their mechanisms of action, position these compounds as valuable leads in drug discovery and development. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in translating the potential of these derivatives into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid from Phthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences from readily available phthalic anhydride and proceeds through a two-step sequence involving the formation of a phthalimide intermediate followed by its reduction.
Overview of the Synthetic Pathway
The synthesis is a two-step process:
-
Step 1: Condensation to form N-(4-carboxyphenyl)phthalimide. Phthalic anhydride is reacted with 4-aminobenzoic acid to form the corresponding phthalimide derivative. This reaction is a classic example of imide formation from an anhydride and a primary amine.
-
Step 2: Reduction to this compound. The carbonyl groups of the phthalimide intermediate are reduced to methylene groups to yield the final isoindoline product.
Experimental Protocols
Step 1: Synthesis of N-(4-carboxyphenyl)phthalimide
This step involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. Several methods can be employed, including conventional heating in a solvent or mechanochemical approaches.
Method A: Conventional Synthesis in Acetic Acid
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and glacial acetic acid (sufficient to create a stirrable slurry).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-(4-carboxyphenyl)phthalimide.
-
Method B: Synthesis in N,N-Dimethylformamide (DMF)
-
Protocol:
-
To a glass flask fitted with a mechanical stirrer, thermometer, and condenser, add trimellitic anhydride (a derivative of phthalic anhydride, 0.2 moles), p-aminobenzoic acid (0.2 moles), and 300 cc of N,N'-dimethylformamide.[2]
-
Heat the reaction mixture to 140°C and stir for three hours.[2]
-
After the reaction, cool the mixture to ambient temperature and pour it into 2 liters of water while stirring.[2]
-
Filter the resulting precipitate and wash it repeatedly with methanol.[2]
-
Dry the product at 100°C in a vacuum oven to yield 4-carboxy-N-(p-carboxyphenyl)phthalimide. A yield of 75% has been reported for a similar synthesis.[2]
-
Method C: Mechanochemical Synthesis
-
Protocol:
-
For a solvent-free and environmentally friendly approach, high-speed ball milling can be utilized.[3]
-
Combine phthalic anhydride (1:1 molar ratio) and 4-aminobenzoic acid with a catalytic amount of potassium carbonate (K2CO3, 10 mol%).[3]
-
Mill the mixture at 30 Hz for approximately 20 minutes to achieve quantitative conversion.[3]
-
Alternatively, liquid-assisted grinding (LAG) with a catalytic amount of acetic acid can reduce the milling time to 10 minutes.[3]
-
Step 2: Synthesis of this compound
This step involves the reduction of the phthalimide intermediate. Common methods include reduction with zinc dust in an alkaline medium or catalytic hydrogenation.
Method A: Reduction with Zinc Dust
This protocol is adapted from the well-established method for the reduction of phthalimide.
-
Protocol:
-
In a round-bottom flask, prepare a stirred slurry of zinc dust (approximately 2.75 gram atoms per mole of phthalimide) in water.[4][5]
-
Add a solution of sodium hydroxide (at least 2 moles per mole of phthalimide) to the slurry while cooling in an ice bath to maintain a temperature below 30°C.[4]
-
Slowly add N-(4-carboxyphenyl)phthalimide to the cold alkaline zinc slurry, ensuring the temperature does not exceed 30°C.[4]
-
After the addition is complete, continue stirring at a low temperature until the exothermic reaction subsides.[4]
-
Heat the reaction mixture to above 50°C to drive off any ammonia formed.[4]
-
Filter the hot reaction mixture to remove zinc oxide and unreacted zinc.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Method B: Catalytic Hydrogenation
-
Protocol:
-
Dissolve N-(4-carboxyphenyl)phthalimide in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The addition of an acid promoter like trifluoroacetic acid may be necessary to facilitate the reduction.[6]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Starting material |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | Starting material |
| N-(4-Carboxyphenyl)phthalimide | C₁₅H₉NO₄ | 267.24 | Intermediate, white to off-white solid.[7] |
| This compound | C₁₅H₁₃NO₂ | 239.27 | Final product |
| Experiment | Reactants | Solvent | Conditions | Yield |
| Step 1: Imide Formation (Method A) | Phthalic anhydride, 4-Aminobenzoic acid | Acetic Acid | Reflux, 4-6 h | Good to high |
| Step 1: Imide Formation (Method B) | Trimellitic anhydride, p-Aminobenzoic acid | DMF | 140°C, 3 h | ~75%[2] |
| Step 1: Imide Formation (Method C) | Phthalic anhydride, 4-Aminobenzoic acid | Solvent-free | Ball milling, 20 min | Quantitative[3] |
| Step 2: Reduction (Method A) | N-(4-Carboxyphenyl)phthalimide, Zinc dust, NaOH | Water | <30°C then heat | Moderate to good |
| Step 2: Reduction (Method B) | N-(4-Carboxyphenyl)phthalimide, H₂ | Ethyl Acetate/Ethanol | Pd/C, RT, H₂ pressure | Good to high |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. prepchem.com [prepchem.com]
- 3. Buy N-(4-Carboxyphenyl)phthalimide (EVT-302993) | 5383-82-4 [evitachem.com]
- 4. US2919282A - Reduction of phthalimide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for the Preparation of N-(4-Carboxyphenyl)phthalimide
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(4-Carboxyphenyl)phthalimide, a molecule of significant interest in polymer chemistry and as a building block in the development of novel therapeutics. The primary and most efficient synthetic route involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. Detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow are presented to facilitate the replication of this synthesis in a laboratory setting.
Introduction
N-(4-Carboxyphenyl)phthalimide, with the chemical formula C₁₅H₉NO₄, is a bifunctional organic compound containing both a phthalimide and a carboxylic acid moiety.[1][2][3] This unique structure makes it a valuable monomer for the synthesis of high-performance polyimides, known for their exceptional thermal stability and mechanical properties. Furthermore, the presence of the carboxylic acid group allows for further functionalization, rendering it a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The most common and straightforward method for its preparation is the direct amidation of phthalic anhydride with 4-aminobenzoic acid.
Signaling Pathways and Logical Relationships
While N-(4-Carboxyphenyl)phthalimide is primarily a synthetic building block, its derivatives can be designed to interact with various biological pathways. For instance, the phthalimide structure is famously associated with the mechanism of action of thalidomide and its analogs, which are known to bind to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The carboxylic acid handle on N-(4-Carboxyphenyl)phthalimide offers a convenient point for chemical modification to develop novel molecules that could potentially modulate such pathways for therapeutic benefit.
References
Purifying 4-Phthalimidobenzoic Acid: A Detailed Guide to Recrystallization
Application Note and Protocol for Researchers in Drug Development
This document provides a comprehensive guide to the purification of 4-Phthalimidobenzoic acid by recrystallization, a critical technique for ensuring the purity of compounds in research and pharmaceutical development. The protocols outlined below are designed for researchers, scientists, and professionals in the drug development field to achieve high-purity 4-Phthalimidobenzoic acid for subsequent applications.
Introduction
4-Phthalimidobenzoic acid is a bifunctional organic molecule incorporating both a phthalimide and a benzoic acid moiety. Its structural features make it a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.
This application note details two effective protocols for the recrystallization of 4-Phthalimidobenzoic acid: a single-solvent method using ethanol and a mixed-solvent method using an ethanol/water system. Additionally, it provides guidelines for assessing the purity of the final product.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Based on the polar carboxylic acid group and the larger, more nonpolar phthalimide structure of 4-Phthalimidobenzoic acid, a moderately polar solvent or a mixed-solvent system is suitable. The following table summarizes the qualitative solubility of 4-Phthalimidobenzoic acid in potential recrystallization solvents.
| Solvent System | Solubility at Room Temperature (~25°C) | Solubility at Elevated Temperature (~78-100°C) | Suitability for Recrystallization |
| Water | Low | Low | Poor (as a single solvent) |
| Ethanol | Medium | High | Good |
| Ethyl Acetate | Medium | High | Good |
| Hexane | Low | Low | Poor (as a single solvent); Good (as an anti-solvent) |
| Ethanol/Water | Low (in high water ratio) | High (in optimal ratio) | Excellent (as a mixed-solvent system) |
| Ethyl Acetate/Hexane | Low (in high hexane ratio) | High (in optimal ratio) | Excellent (as a mixed-solvent system) |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. All heating of organic solvents should be performed using a heating mantle or a steam bath in a well-ventilated fume hood. Avoid open flames.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is suitable for routine purification of 4-Phthalimidobenzoic acid when moderate purity is required.
Materials:
-
Crude 4-Phthalimidobenzoic acid
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or steam bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-Phthalimidobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring continuously until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Pour the hot solution of the compound through the fluted filter paper to remove the insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or dry them under vacuum.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
This protocol is often more effective for achieving high purity, as the fine-tuning of solvent composition allows for better separation from impurities.
Materials:
-
Crude 4-Phthalimidobenzoic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 4-Phthalimidobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals as described in Protocol 1.
Purity Assessment
The purity of the recrystallized 4-Phthalimidobenzoic acid should be assessed to confirm the success of the purification.
Melting Point Analysis: A key indicator of purity is a sharp and well-defined melting point. The literature melting point of 4-Phthalimidobenzoic acid is in the range of 290-295°C [1]. Impurities typically depress and broaden the melting point range.
| Compound | Literature Melting Point (°C) | Expected Melting Point of Purified Product (°C) |
| 4-Phthalimidobenzoic acid | 290-295[1] | A sharp range within 289-295 |
Procedure for Melting Point Determination:
-
Ensure the purified sample is completely dry.
-
Pack a small amount of the crystals into a melting point capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Spectroscopic Analysis (Optional but Recommended): For rigorous purity confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy can be employed to verify the chemical structure and absence of impurities.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described recrystallization protocols.
Caption: General workflow for the purification of 4-Phthalimidobenzoic acid by recrystallization.
Caption: Logical steps for the mixed-solvent recrystallization protocol.
References
Application Notes and Protocols for the Quantification of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid". Due to the absence of specific validated methods for this analyte in the public domain, this guide outlines two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed methodologies are based on established analytical techniques for structurally similar compounds, including benzoic acid derivatives and molecules containing the isoindoline core. These protocols are intended to serve as a starting point for method development and will require validation to ensure accuracy and reliability for specific applications.
Introduction
This compound is a chemical entity of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic stability assays, and quality control of drug substances. This document presents two primary analytical methods for its quantification, catering to different sensitivity and selectivity requirements.
Proposed Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes in simpler matrices or at higher concentrations. The proposed method utilizes a reversed-phase C18 column for separation.
2.1.1. Experimental Protocol: HPLC-UV
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: To be determined by analyzing a standard solution of this compound and identifying the wavelength of maximum absorbance. Based on the benzoic acid chromophore, a wavelength in the range of 230-260 nm is expected.
-
Injection Volume: 10 µL.
b) Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the reconstituted sample into the HPLC system.
c) Calibration and Quantification:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma) with known concentrations of the analyte.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify unknown samples by interpolating their peak areas from the calibration curve.
2.1.2. Expected Quantitative Performance (Illustrative)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on data from analogous compounds.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique offers superior performance for trace-level quantification.
2.2.1. Experimental Protocol: LC-MS/MS
a) Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The molecular weight of the compound is approximately 253.28 g/mol . A plausible precursor ion in positive mode would be [M+H]⁺ at m/z 254.3. Fragmentation would likely occur at the benzoic acid or isoindoline moieties.
b) Sample Preparation:
The sample preparation protocol would be similar to the one described for HPLC-UV, potentially with the inclusion of an internal standard for improved accuracy.
c) Calibration and Quantification:
The calibration and quantification procedure is analogous to the HPLC-UV method, but the peak areas from the MRM chromatograms are used.
2.2.2. Expected Quantitative Performance (Illustrative)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Visualized Workflows
Caption: Workflow for quantification by HPLC-UV.
Caption: Workflow for quantification by LC-MS/MS.
Conclusion
The analytical methods proposed in this document, HPLC-UV and LC-MS/MS, provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For trace-level analysis in complex biological matrices, a fully validated LC-MS/MS method is recommended. For less demanding applications, HPLC-UV can serve as a reliable and economical alternative. It is imperative that these methods are thoroughly validated according to regulatory guidelines (e.g., FDA, ICH) before their application in regulated studies.
Application Notes and Protocols for N-(4-Carboxyphenyl)phthalimide as a Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of "N-(4-Carboxyphenyl)phthalimide" as a linker in drug design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While "N-(4-Carboxyphenyl)phthalimide" represents a fundamental phthalimide-based structure for engaging the Cereblon (CRBN) E3 ubiquitin ligase, it is important to note that the majority of publicly available literature focuses on more complex derivatives, such as those derived from thalidomide and pomalidomide. Consequently, the following protocols and data are presented as a representative guide based on established methodologies for closely related phthalimide-based linkers.
Introduction to Phthalimide-Based Linkers in Drug Design
The phthalimide moiety is a key structural component in a class of molecules known as immunomodulatory drugs (IMiDs), which have been discovered to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of drug design, particularly for PROTACs, this phthalimide core is utilized as a "handle" to hijack the CRBN E3 ligase. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, the phthalimide part for CRBN), and a linker that connects these two components.[2]
By bringing the POI in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] "N-(4-Carboxyphenyl)phthalimide" provides a straightforward scaffold for this purpose, with the carboxylic acid group offering a convenient attachment point for a linker to a POI-binding ligand. Phthalimide-based linkers are generally considered non-cleavable, meaning the entire PROTAC molecule facilitates the degradation of the target protein, and the payload is effectively the degradation of the protein itself.[4]
Data Presentation: Performance of Representative Phthalimide-Based PROTACs
Table 1: Degradation Potency of Representative BRD4-Targeting PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | Pomalidomide | < 1 nM | > 90 | Burkitt's Lymphoma |
| dBET1 | BRD4 | Thalidomide | ~100 nM | > 90 | MV4;11 |
| ARV-825 | BRD4 | Pomalidomide | 0.81 nM | > 90 | THP-1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Representative BRD4-Targeting PROTACs
| PROTAC | IC50 | Cell Line |
| PROTAC 1 | < 1 nM | Burkitt's Lymphoma |
| dBET1 | 4.6 nM | MV4;11 |
| ARV-825 | 0.81 nM | THP-1 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Carboxyphenyl)phthalimide
This protocol describes the synthesis of the linker "N-(4-Carboxyphenyl)phthalimide" from phthalic anhydride and 4-aminobenzoic acid.
Materials:
-
Phthalic anhydride
-
4-Aminobenzoic acid
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add glacial acetic acid to the flask to serve as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the N-(4-Carboxyphenyl)phthalimide product will precipitate out.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and acetic acid.
-
Dry the purified N-(4-Carboxyphenyl)phthalimide product in a vacuum oven.
Synthesis of N-(4-Carboxyphenyl)phthalimide.
Protocol 2: EDC/NHS Coupling of N-(4-Carboxyphenyl)phthalimide to an Amine-Containing Molecule
This protocol provides a general method for conjugating the carboxylic acid of "N-(4-Carboxyphenyl)phthalimide" to a primary amine on a target molecule (e.g., a protein of interest ligand with an amine handle) using EDC and NHS chemistry.
Materials:
-
N-(4-Carboxyphenyl)phthalimide
-
Amine-containing molecule (e.g., POI-linker-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for extraction and work-up
Procedure:
-
Dissolve N-(4-Carboxyphenyl)phthalimide (1.0 equivalent) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated N-(4-Carboxyphenyl)phthalimide solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Protocol 3: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in a cell line treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation at each PROTAC concentration and time point.
Visualization of Workflows and Pathways
PROTAC Synthesis and Evaluation Workflow.
BRD4 Signaling and PROTAC-mediated Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 4-Phthalimidobenzoic Acid for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyamides derived from 4-Phthalimidobenzoic acid. The protocols and data presented herein are intended to serve as a foundational guide for researchers and scientists exploring the development of novel polymers with exceptional thermal and mechanical properties for advanced applications.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their outstanding thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, planar phthalimide moieties into the polymer backbone is a proven strategy to enhance these properties further. 4-Phthalimidobenzoic acid is a versatile monomer that contains both a carboxylic acid and a phthalimide group, making it an excellent candidate for the synthesis of advanced polyamides through polycondensation reactions. When polymerized with aromatic diamines, it can yield polymers with a high glass transition temperature (Tg), excellent thermal stability, and robust mechanical performance. These characteristics make such polymers suitable for demanding applications in aerospace, electronics, and as specialized materials in drug delivery systems.
Data Presentation: Expected Properties of Polyamide from 4-Phthalimidobenzoic Acid and 4,4'-Oxydianiline (ODA)
The following table summarizes the anticipated quantitative data for a polyamide synthesized from the polycondensation of 4-Phthalimidobenzoic acid and a representative aromatic diamine, 4,4'-oxydianiline (ODA). These values are extrapolated from literature on structurally similar aromatic polyamides and polyimides.
| Property | Expected Value | Characterization Method |
| Molecular Weight | ||
| Number Average (Mn) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average (Mw) | 60,000 - 120,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 240 - 280 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 80 - 110 MPa | Universal Testing Machine |
| Tensile Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 10% | Universal Testing Machine |
| Solubility | ||
| Soluble in aprotic polar solvents (NMP, DMAc) | Visual Inspection |
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Direct Polycondensation
This protocol outlines the direct solution polycondensation of 4-Phthalimidobenzoic acid with 4,4'-oxydianiline (ODA) using the Yamazaki-Higashi phosphorylation reaction. This method is widely used for the synthesis of aromatic polyamides under mild conditions.
Materials:
-
4-Phthalimidobenzoic acid (monomer)
-
4,4'-Oxydianiline (ODA) (co-monomer)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: Ensure 4-Phthalimidobenzoic acid and 4,4'-oxydianiline are pure and dry. Dry the monomers in a vacuum oven at 80 °C for at least 12 hours before use.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-Phthalimidobenzoic acid (1 equivalent) and 4,4'-oxydianiline (1 equivalent).
-
Solvent and Catalyst Addition: Under a gentle stream of nitrogen, add anhydrous NMP to dissolve the monomers. The concentration should be approximately 10-15% (w/v). To this solution, add anhydrous CaCl₂ (5% w/v of NMP) to enhance the solubility of the resulting polyamide.
-
Phosphorylation and Polymerization: Add anhydrous pyridine (2 equivalents relative to the carboxylic acid) to the reaction mixture, followed by the dropwise addition of triphenyl phosphite (TPP) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvent and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Polymer Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polyamide.
-
Procedure: Record the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
-
Expected Peaks: Look for characteristic absorption bands for the amide linkage (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the imide ring (C=O asymmetric and symmetric stretches around 1780 and 1720 cm⁻¹, respectively).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To further elucidate the polymer structure.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H NMR and ¹³C NMR spectra.
-
Expected Signals: Aromatic protons will appear in the range of 7.0-8.5 ppm. The amide proton will appear as a broad singlet around 10.0 ppm.
3. Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability and glass transition temperature.
-
TGA Procedure: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
DSC Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min) to observe the glass transition.
4. Mechanical Testing:
-
Purpose: To determine the tensile properties of the polymer.
-
Procedure: Prepare thin films of the polymer by solution casting from an NMP solution. Cut the films into dumbbell-shaped specimens and test them using a universal testing machine according to ASTM standards.
Visualizations
Polymerization Reaction Scheme
Caption: Proposed synthesis of an aromatic polyamide.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polyamide synthesis and analysis.
Application Note: A Versatile Protocol for the Amidation of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the amidation of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a general and robust method employing common peptide coupling reagents, allowing for the efficient formation of amide bonds with a variety of primary and secondary amines. This document includes a comparative analysis of different coupling agents, a step-by-step experimental protocol, and a visual representation of the workflow to guide researchers in successfully synthesizing their target amide derivatives.
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The synthesis of amides from carboxylic acids and amines often requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups.[1][2] this compound is a valuable building block, and the ability to efficiently derivatize its carboxylic acid moiety into a diverse range of amides is crucial for constructing libraries of potential therapeutic agents. This protocol offers a standardized yet adaptable procedure for this key chemical transformation.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent can significantly influence the yield, purity, and reaction time of an amidation reaction.[3] Below is a summary of commonly used coupling reagents and their typical performance in the amidation of benzoic acid derivatives. The data presented is a synthesis of typical results and may vary based on the specific amine and reaction conditions used.[3]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| HATU | None | DIPEA | DMF | 2 - 4 | 90 - 98 | >98 | Highly efficient and fast, especially for challenging couplings.[3] |
| HBTU | HOBt | DIPEA | DMF | 4 - 12 | 85 - 95 | >95 | A common and effective coupling agent.[4] |
| PyBOP | None | DIPEA | DMF/DCM | 4 - 12 | 85 - 95 | >95 | Similar to HBTU, avoids the formation of HMPA byproduct. |
| EDC | HOBt | DIPEA | DMF/DCM | 12 - 24 | 80 - 90 | >95 | A cost-effective choice; the urea byproduct is water-soluble, simplifying workup.[3][5] |
| DCC | HOBt | None | DCM | 12 - 24 | 75 - 85 | >90 | A classic and economical reagent, but the DCU byproduct can be difficult to remove.[6][7] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DCC: N,N'-Dicyclohexylcarbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane.
Experimental Protocol
This protocol describes a general procedure for the amidation of this compound using a peptide coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Coupling Reagent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 equivalents)
-
Additive (if required, e.g., HOBt) (1.1 equivalents)
-
Anhydrous organic base (e.g., DIPEA, Triethylamine) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C using an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq.) and, if necessary, an additive like HOBt (1.1 eq.). Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the activated ester.[3]
-
Amine Addition: To the activated mixture, add the desired amine (1.0 - 1.2 eq.) followed by the dropwise addition of an organic base such as DIPEA (2.0 - 3.0 eq.).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for the time indicated in the table above, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
If DMF was used as the solvent, extract the product with ethyl acetate. If DCM was used, dilute the reaction mixture with more DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR, LC-MS, and IR spectroscopy.
Visual Workflow
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the amidation reaction.
Signaling Pathway Analogy
While not a biological signaling pathway, the sequence of chemical activation and reaction can be visualized in a similar manner to illustrate the logical progression of the synthesis.
Caption: Chemical activation and reaction pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Coupling reagents can be moisture-sensitive and some are irritants. Handle them with care according to their Safety Data Sheet (SDS).
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The described protocol offers a reliable and adaptable method for the amidation of this compound. By selecting the appropriate coupling reagent and reaction conditions from the provided data, researchers can efficiently synthesize a wide array of amide derivatives for further investigation in their drug discovery and development programs. The detailed procedure and visual aids are intended to facilitate the successful implementation of this important chemical transformation.
References
Application Notes and Protocols: N-(4-Carboxyphenyl)phthalimide Derivatives in Fluorescent Probe Synthesis
A Note to the Researcher: While direct literature detailing the synthesis of fluorescent probes specifically from N-(4-Carboxyphenyl)phthalimide is limited, the principles of fluorescent probe design can be applied to this molecule. The phthalimide core provides a stable, albeit weakly fluorescent, scaffold. The key to developing a fluorescent probe from this starting material lies in the strategic modification of the phthalimide ring or the utilization of the N-linked carboxyphenyl group.
This document provides a comprehensive guide based on a closely related and well-documented naphthalimide-based fluorescent probe bearing a carboxyphenyl group: 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid . This example serves as a blueprint for understanding how a carboxyphenyl-functionalized imide can be employed in the design and application of fluorescent probes. The principles and protocols outlined here can be adapted for the development of novel probes based on N-(4-Carboxyphenyl)phthalimide.
I. Introduction to Carboxyphenyl-Functionalized Imide Probes
Fluorescent probes incorporating a carboxyphenyl-functionalized imide scaffold, such as the naphthalimide derivative discussed herein, are valuable tools in chemical and biological sensing. The imide moiety provides a robust and photostable core, while the carboxylic acid group offers a versatile handle for various functionalities. It can act as a recognition site for specific analytes, a point of attachment for targeting ligands, or a modulator of the probe's photophysical properties in response to environmental changes.
In the case of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, the carboxyphenyl group serves as an anchoring moiety for binding to the surface of zinc oxide (ZnO) nanoparticles, leading to a significant change in its fluorescence properties. This interaction forms the basis of its application as a fluorescent probe for ZnO.
II. Application: Detection of ZnO Nanoparticles
Probe: 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
This naphthalimide-based probe demonstrates high sensitivity towards ZnO nanoparticles. The carboxylic acid group facilitates the binding of the probe to the ZnO surface, resulting in a distinct fluorescence response that allows for the detection and quantification of these nanoparticles.
Signaling Mechanism
The sensing mechanism is based on the interaction between the carboxylic acid group of the probe and the ZnO surface. In a nonpolar solvent like toluene, the probe exists in its neutral form and exhibits strong fluorescence. However, in the presence of ZnO nanoparticles, the probe adsorbs onto the nanoparticle surface via the carboxylate group. This surface binding alters the electronic environment of the fluorophore, leading to a change in its fluorescence emission. The high sensitivity to the polarity of the surroundings makes this probe an effective sensor for ZnO nanoparticles.
Caption: Proposed signaling mechanism for ZnO nanoparticle detection.
III. Quantitative Data
The photophysical properties of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid are summarized in the table below.
| Parameter | Value in Toluene | Value in Ethanol |
| Absorption Maximum (λabs) | ~400 nm | ~400 nm |
| Emission Maximum (λem) | ~500 nm | ~530 nm |
| Fluorescence Lifetime (τ) | ~7 ns | - |
IV. Experimental Protocols
A. Synthesis of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
This protocol describes a two-step synthesis of the representative naphthalimide probe.
Step 1: Synthesis of Methyl 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
-
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Methyl 4-aminobenzoate
-
Acetic acid
-
-
Procedure:
-
A mixture of 4-bromo-1,8-naphthalic anhydride and methyl 4-aminobenzoate in a 1:1 molar ratio is refluxed in glacial acetic acid for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with ethanol and dried to yield the product.
-
Step 2: Synthesis of Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
-
Materials:
-
Methyl 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
-
Piperidine
-
2-Ethoxyethanol
-
-
Procedure:
-
A mixture of the product from Step 1 and an excess of piperidine is refluxed in 2-ethoxyethanol for 2 hours.
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and hexane).
-
Step 3: Hydrolysis to 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
-
Materials:
-
Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
The ester from Step 2 is dissolved in ethanol, and an aqueous solution of NaOH is added.
-
The mixture is refluxed for several hours until the hydrolysis is complete (monitored by TLC).
-
The solution is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with HCl to precipitate the carboxylic acid.
-
The precipitate is collected by filtration, washed with water, and dried to yield the final product.
-
Caption: Synthesis workflow for the representative naphthalimide probe.
B. Protocol for ZnO Nanoparticle Detection
-
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., toluene).
-
Dispersion of ZnO nanoparticles in the same solvent.
-
Fluorometer.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of the ZnO nanoparticle dispersion.
-
Incubate the solutions for a specific period to allow for the binding of the probe to the nanoparticles.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set at the absorption maximum of the probe (~400 nm).
-
Record the fluorescence intensity at the emission maximum (~500 nm).
-
Plot the fluorescence intensity as a function of the ZnO nanoparticle concentration to generate a calibration curve.
-
Caption: Experimental workflow for ZnO nanoparticle detection.
V. Conclusion
While the direct application of N-(4-Carboxyphenyl)phthalimide in fluorescent probe synthesis is not extensively documented, the principles outlined using a structurally related naphthalimide derivative provide a solid foundation for future research. The presence of the carboxylic acid group on the N-phenyl ring is a key feature that can be exploited for targeted analyte recognition and modulation of fluorescence. Researchers are encouraged to explore the synthesis of novel fluorescent probes based on the N-(4-Carboxyphenyl)phthalimide scaffold, leveraging the protocols and design strategies presented in these application notes. Such endeavors could lead to the development of new and effective sensors for a wide range of applications in chemistry, biology, and materials science.
Application of 4-Phthalimidobenzoic Acid in Solid-Phase Synthesis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient construction of large libraries of organic molecules. A critical component of this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. 4-Phthalimidobenzoic acid presents itself as a potentially valuable, yet underexplored, linker molecule for solid-phase organic synthesis (SPOS). Its rigid structure, the presence of a carboxylic acid for attachment to amino-functionalized resins, and the chemically distinct phthalimide group offer unique opportunities for novel synthetic strategies.
The phthalimido group, well-known from the Gabriel synthesis of primary amines, can serve a dual role in solid-phase synthesis: as a stable protecting group for an amino functionality and as a handle that can be cleaved under specific conditions. This application note provides a detailed overview of the potential applications of 4-Phthalimidobenzoic acid as a linker in solid-phase synthesis, complete with hypothetical protocols and workflows based on established principles of solid-phase chemistry.
Core Concepts and Potential Applications
4-Phthalimidobenzoic acid can be envisioned as a versatile linker for the solid-phase synthesis of a variety of small molecules, particularly those containing primary amine functionalities that are introduced at a late stage of the synthesis. The core idea revolves around attaching the carboxylic acid end of the linker to a solid support, leaving the phthalimide group as a latent amino functionality.
Potential applications include:
-
Traceless Linking of Primary Amines: The phthalimido group can be cleaved with hydrazine to release a primary amine. If the benzoic acid moiety is part of the target molecule's scaffold, this linker can be considered "traceless" in the sense that no part of the linker remains on the cleaved product.
-
Synthesis of Amine-Containing Compound Libraries: By leveraging the efficiency of solid-phase synthesis, large libraries of compounds with a terminal primary amine can be generated for high-throughput screening.
-
Catch-and-Release Purification: The phthalimide group could potentially be used in a "catch-and-release" purification strategy.
Quantitative Data Summary
| Parameter | Expected Range | Influencing Factors |
| Resin Loading | 0.2 - 1.0 mmol/g | Type of resin (e.g., Merrifield, Wang), coupling efficiency. |
| Coupling Efficiency | >95% | Coupling reagents (e.g., DIC, HOBt), reaction time, temperature. |
| Cleavage Yield | 70 - 95% | Cleavage reagent (e.g., hydrazine), reaction time, temperature, steric hindrance around the phthalimide. |
| Purity of Cleaved Product | >90% | Efficiency of washing steps, potential side reactions during cleavage. |
Experimental Protocols
The following are detailed, hypothetical protocols for the application of 4-Phthalimidobenzoic acid in solid-phase synthesis.
Protocol 1: Immobilization of 4-Phthalimidobenzoic Acid onto an Amino-Functionalized Resin
This protocol describes the attachment of the 4-Phthalimidobenzoic acid linker to a solid support, such as aminomethyl polystyrene.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
4-Phthalimidobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Pre-activation of Linker: In a separate flask, dissolve 4-Phthalimidobenzoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the solution at room temperature for 30 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification of Loading (Optional): The loading of the linker can be determined by a variety of methods, including gravimetric analysis or cleavage of a known quantity of resin and subsequent analysis of the cleaved linker by UV-Vis spectroscopy.
Protocol 2: Solid-Phase Synthesis of a Hypothetical Small Molecule
This protocol outlines a generic workflow for the synthesis of a small molecule on the 4-Phthalimidobenzoic acid-functionalized resin.
Materials:
-
4-Phthalimidobenzoic acid-functionalized resin
-
Building blocks with appropriate protecting groups
-
Coupling reagents and solvents as required for the specific synthesis
-
Reagents for deprotection of side-chain protecting groups
Procedure:
-
Resin Swelling: Swell the functionalized resin in a suitable solvent (e.g., DCM or DMF) for 1 hour.
-
Synthetic Elongation: Perform the desired sequence of coupling and deprotection steps to build the target molecule on the solid support. The phthalimide group is stable to a wide range of reaction conditions.
-
Washing: After each synthetic step, thoroughly wash the resin to remove excess reagents and byproducts.
Protocol 3: Cleavage of the Target Molecule from the Solid Support
This protocol describes the final cleavage of the synthesized molecule from the resin, liberating a primary amine.
Materials:
-
Synthesized molecule on the 4-Phthalimidobenzoic acid-functionalized resin
-
Hydrazine monohydrate
-
Ethanol or a suitable solvent for the target molecule
-
Trifluoroacetic acid (TFA) for purification (optional)
Procedure:
-
Resin Swelling: Swell the resin in ethanol for 30 minutes.
-
Cleavage: Prepare a solution of 10% hydrazine monohydrate in ethanol. Add this solution to the resin and agitate the mixture at room temperature for 2-4 hours or at an elevated temperature (e.g., 50 °C) for a shorter duration.
-
Collection of Cleavage Solution: Filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with additional ethanol (2x) and combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Figure 1. Workflow for the immobilization of 4-Phthalimidobenzoic acid onto an amino-functionalized solid support.
Figure 2. General workflow for the solid-phase synthesis of a target molecule followed by cleavage to yield a primary amine.
Figure 3. Logical relationship between the solid support, linker, target molecule, and the final cleaved product.
Safety and Handling
4-Phthalimidobenzoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Phthalimidobenzoic acid holds promise as a versatile linker for solid-phase organic synthesis. Its unique chemical features allow for the stable anchoring of molecules to a solid support and subsequent cleavage to release a primary amine. The protocols and workflows presented here provide a foundation for researchers to explore the utility of this linker in the synthesis of diverse compound libraries for drug discovery and other applications. Further research is warranted to fully characterize the performance and optimize the reaction conditions for this promising synthetic tool.
Derivatization of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid" for biological screening
Anwendungs- und Protokollhinweise zur Derivatisierung von "4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure" für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die "4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure" stellt ein vielversprechendes Grundgerüst für die Entwicklung neuerWirkstoffkandidaten dar. Das Isoindolin-Motiv ist in zahlreichen biologisch aktiven Verbindungen und zugelassenen Medikamenten enthalten, die bei Indikationen wie Krebs, Entzündungen und Bluthochdruck eingesetzt werden.[1][2] Die Benzoesäure-Funktionalität an diesem Gerüst bietet einen idealen Ausgangspunkt für die chemische Derivatisierung, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Durch die Modifikation der Carboxylgruppe zu Amiden und Estern können die physikochemischen Eigenschaften wie Löslichkeit, Stabilität und Zellpermeabilität gezielt verändert und die Wechselwirkung mit potenziellen biologischen Zielmolekülen optimiert werden.
Diese Application Note beschreibt detaillierte Protokolle für die Synthese von Amid- und Ester-Derivaten der "4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure" und schlägt einen Arbeitsablauf für das anschließende biologische Screening gegen Proteinkinasen vor, eine wichtige Klasse von Zielmolekülen in der modernen Krebstherapie.[3][4]
Synthese von Derivaten
Die Carboxylgruppe der Ausgangsverbindung ist der primäre Angriffspunkt für die Derivatisierung. Im Folgenden werden Standardprotokolle für die Synthese von Amiden und Estern beschrieben.
Protokoll: Synthese von Amid-Derivaten mittels HATU-Kopplung
Die Amidkopplung ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie zur Herstellung von Wirkstoffbibliotheken. Die Verwendung von Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) ermöglicht eine effiziente Amidbindungsknüpfung unter milden Bedingungen.[5][6]
Materialien:
-
4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure
-
Verschiedene primäre oder sekundäre Amine
-
HATU
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Ethylacetat (EtOAc)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Kieselgel für die Säulenchromatographie
Protokoll:
-
Lösen Sie 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure (1,0 Äquivalente) in wasserfreiem DMF zu einer Konzentration von 0,1 M in einem trockenen Reaktionskolben.
-
Fügen Sie das entsprechende Amin (1,1 Äquivalente) und DIPEA (3,0 Äquivalente) zur Lösung hinzu.
-
Geben Sie HATU (1,1 Äquivalente) portionsweise unter Rühren zur Reaktionsmischung.
-
Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Ethylacetat.
-
Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung (2x) und Sole (1x).
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie das Trockenmittel ab und engen Sie das Filtrat unter reduziertem Druck ein.
-
Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
Protokoll: Synthese von Ester-Derivaten mittels Fischer-Veresterung
Die Fischer-Veresterung ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse.[7][8]
Materialien:
-
4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure
-
Der entsprechende Alkohol (z. B. Methanol, Ethanol; als Lösungsmittel im Überschuss verwendet)
-
Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Dichlormethan (DCM)
-
Deionisiertes Wasser
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Protokoll:
-
Geben Sie 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure (1,0 Äquivalent) in einen Rundkolben.
-
Fügen Sie einen großen Überschuss des gewünschten Alkohols hinzu (z. B. 20 mL pro 1 g Carbonsäure).
-
Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu (ca. 3-5 Tropfen pro 1 g Carbonsäure).
-
Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.
-
Lösen Sie den Rückstand in Dichlormethan und überführen Sie ihn in einen Scheidetrichter.
-
Waschen Sie die organische Phase mit deionisiertem Wasser (1x) und anschließend mit gesättigter NaHCO₃-Lösung (2x), um die restliche Säure zu neutralisieren. Vorsicht: CO₂-Entwicklung!
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und engen Sie das Lösungsmittel ein, um den rohen Ester zu erhalten.
-
Falls erforderlich, reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.
Biologisches Screening
Isoindolin-Derivate haben eine breite Palette an biologischen Aktivitäten gezeigt, einschließlich der Hemmung von Proteinkinasen.[1][9] Proteinkinasen sind eine attraktive Zielklasse für die Krebstherapie, da ihre Fehlregulation oft mit dem unkontrollierten Wachstum von Tumorzellen verbunden ist.[3]
Vorgeschlagener Arbeitsablauf für das Screening
Der folgende Arbeitsablauf beschreibt ein primäres High-Throughput Screening (HTS), gefolgt von einer Dosis-Wirkungs-Analyse zur Bestimmung der Wirksamkeit der Verbindungen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Auswertung.
Protokoll: Primäres Screening mittels Kinase-Glo® Lumineszenz-Assay
Dieser Assay misst die Kinaseaktivität, indem er die Menge des nach der Kinase-Reaktion verbleibenden ATP quantifiziert. Eine geringere Lumineszenz weist auf eine hohe Kinaseaktivität (ATP-Verbrauch) und somit auf eine geringe Hemmung durch die Testverbindung hin.[10]
Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Ziel-Proteinkinase (z. B. EGFR, VEGFR2)
-
Kinase-Substrat (spezifisches Peptid)
-
ATP
-
Kinase-Glo® Reagenz (Promega)
-
Assay-Puffer
-
384-Well-Platten (weiß, flacher Boden)
-
Luminometer
Protokoll:
-
Verdünnen Sie die Testverbindungen aus der Bibliothek auf eine Endkonzentration von 10 µM im Assay-Puffer. Fügen Sie die verdünnten Verbindungen zu den Wells der 384-Well-Platte hinzu.
-
Bereiten Sie eine Kinase/Substrat-Mischung im Assay-Puffer vor und geben Sie diese in die Wells.
-
Starten Sie die Kinase-Reaktion durch Zugabe von ATP (Endkonzentration typischerweise 10 µM).
-
Inkubieren Sie die Platte bei Raumtemperatur für 60 Minuten.
-
Stoppen Sie die Reaktion und erzeugen Sie das Lumineszenzsignal durch Zugabe eines gleichen Volumens des Kinase-Glo® Reagenzes zu jedem Well.
-
Inkubieren Sie für weitere 10 Minuten bei Raumtemperatur, um das Signal zu stabilisieren.
-
Messen Sie die Lumineszenz mit einem Platten-Luminometer.
-
Berechnen Sie die prozentuale Hemmung für jede Verbindung im Vergleich zu Positiv- (kein Inhibitor) und Negativkontrollen (kein Enzym).
Hypothetischer Signalweg
Die Derivate könnten auf Kinasen abzielen, die in wichtigen zellulären Signalwegen wie dem PI3K/AKT/mTOR-Weg eine Rolle spielen, der für Zellwachstum und Proliferation entscheidend ist.
Abbildung 2: Vereinfachter Signalweg mit einem potenziellen Angriffspunkt für einen Kinase-Inhibitor.
Datenpräsentation
Die Ergebnisse des Screenings sollten klar und prägnant zusammengefasst werden. Für "Hits" aus dem primären Screening werden IC₅₀-Werte (halbmaximale Hemmkonzentration) aus den Dosis-Wirkungs-Kurven ermittelt.
Tabelle 1: Hypothetische Ergebnisse des primären Screenings
| Verbindungs-ID | Strukturmodifikation | % Hemmung bei 10 µM (EGFR) | Hit (Ja/Nein) |
| ISO-001 | Ausgangsverbindung | 8,2 | Nein |
| ISO-AM-001 | Amid (Benzylamin) | 75,4 | Ja |
| ISO-AM-002 | Amid (Morpholin) | 52,1 | Ja |
| ISO-AM-003 | Amid (Anilin) | 23,5 | Nein |
| ISO-ES-001 | Ester (Methyl) | 68,9 | Ja |
| ISO-ES-002 | Ester (Ethyl) | 45,0 | Nein |
Tabelle 2: Hypothetische IC₅₀-Werte für identifizierte Hits
| Verbindungs-ID | Ziel-Kinase | IC₅₀ (µM) |
| ISO-AM-001 | EGFR | 1,2 |
| ISO-AM-002 | EGFR | 8,9 |
| ISO-ES-001 | EGFR | 4,5 |
Zusammenfassung: Diese Application Note bietet einen umfassenden Leitfaden für die systematische Derivatisierung von "4-(1,3-Dihydro-2H-isoindol-2-yl)benzoesäure" und die anschließende Bewertung der synthetisierten Verbindungen in einem relevanten biologischen Screening-Assay. Die vorgestellten Protokolle und Arbeitsabläufe sollen als robuste Grundlage für die Identifizierung neuer Leitstrukturen in der Arzneimittelforschung dienen.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.co.uk [promega.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and effective methods for synthesizing this compound involve the N-arylation of isoindoline with a 4-halobenzoic acid derivative. The two primary catalytic systems used for this transformation are:
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is known for its broad substrate scope and high functional group tolerance.[1]
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Ullmann Condensation: A copper-catalyzed cross-coupling reaction. While traditional Ullmann reactions often require harsh conditions, modern modifications have made it a more versatile and milder method.
Q2: I am observing a very low yield of my product. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of N-aryl isoindoline derivatives can stem from several factors. Here are some common causes and potential solutions:
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Inactive Catalyst: The palladium or copper catalyst may be deactivated. Ensure your catalyst is from a reliable source and has been stored under appropriate inert conditions. For Buchwald-Hartwig reactions, consider using a pre-catalyst for more reliable generation of the active catalytic species.[1]
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Suboptimal Ligand: The choice of ligand is crucial for the success of the coupling reaction. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. It is advisable to screen a few different ligands to find the optimal one for your specific substrates.[1]
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Incorrect Base: The base plays a critical role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For Ullmann condensations, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. The strength and type of base should be optimized for your reaction.
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Poor Quality Starting Materials: Ensure that the isoindoline and 4-halobenzoic acid starting materials are pure. Impurities can interfere with the catalytic reaction.
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Reaction Temperature and Time: Both Buchwald-Hartwig and Ullmann reactions are sensitive to temperature. If the yield is low, consider optimizing the reaction temperature and extending the reaction time, while monitoring the progress by TLC or LC-MS.
Q3: What are common side reactions, and how can they be minimized?
A3: Several side reactions can occur, leading to the formation of impurities and reduced yield.
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Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common in palladium-catalyzed reactions. Using an appropriate ligand and carefully controlling the reaction conditions can minimize this side product.
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Homocoupling of Aryl Halide: The 4-halobenzoic acid can couple with itself to form a biphenyl derivative. This is often observed in Ullmann reactions.
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Oxidation of Isoindoline: Isoindoline can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[1]
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can typically be achieved through the following methods:
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a suitable eluent system.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a high-purity product.
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Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, you can use acid-base extraction to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | • Ensure the palladium or copper precatalyst is fresh and stored under an inert atmosphere.• For Buchwald-Hartwig, consider using a more active G3 or G4 precatalyst. |
| Inappropriate ligand (for Buchwald-Hartwig) | • Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).• Ensure the correct palladium-to-ligand ratio is used (typically 1:1.2 to 1:2). | |
| Incorrect base | • The choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃.• Ensure the base is anhydrous. | |
| Reaction temperature is too low | • Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. | |
| Formation of Significant Byproducts | Hydrodehalogenation of the aryl halide | • Use a less reactive aryl halide (e.g., bromide instead of iodide).• Optimize the ligand and base combination. |
| Homocoupling of the aryl halide | • This is more common in Ullmann reactions. Consider switching to a palladium-catalyzed method.• Lowering the reaction temperature may help. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and streaks on silica gel | • Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.• Consider reverse-phase chromatography. |
| Emulsion formation during aqueous workup | • Add brine (saturated NaCl solution) to break the emulsion.• Filter the mixture through a pad of Celite. |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This protocol is adapted from a similar synthesis of 4-(Isoindolin-2-yl)benzaldehyde.[1]
Materials:
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4-Bromobenzoic acid
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Isoindoline
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Palladium(II) acetate (Pd(OAc)₂)
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2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Argon or Nitrogen gas
Procedure:
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To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 mmol, 1.0 eq), isoindoline (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous, degassed toluene (5 mL) via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure this compound.
Method 2: Ullmann Condensation
Materials:
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4-Iodobenzoic acid
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Isoindoline
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Copper(I) iodide (CuI)
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L-Proline
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Potassium carbonate (K₂CO₃)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Argon or Nitrogen gas
Procedure:
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To a reaction vial, add 4-iodobenzoic acid (1.0 mmol, 1.0 eq), isoindoline (1.5 mmol, 1.5 eq), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
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Evacuate and backfill the vial with argon or nitrogen.
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Add anhydrous DMSO (4 mL).
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Heat the reaction mixture to 90-110 °C with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion (typically 24-48 hours), cool the reaction to room temperature.
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Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~3-4.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Isoindoline with 4-Halobenzoic Acids (Hypothetical Data Based on Similar Reactions)
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Halide | 4-Bromobenzoic acid | 4-Iodobenzoic acid |
| Catalyst | Pd(OAc)₂ / XPhos | CuI |
| Ligand | XPhos | L-Proline |
| Base | NaOtBu | K₂CO₃ |
| Solvent | Toluene | DMSO |
| Temperature | 80-110 °C | 90-120 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 70-90% | 60-80% |
Visualizations
Caption: General workflow for the Buchwald-Hartwig N-arylation.
References
"N-(4-Carboxyphenyl)phthalimide" synthesis side reactions and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Carboxyphenyl)phthalimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(4-Carboxyphenyl)phthalimide, focusing on side reactions and byproduct formation.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete cyclization of the N-(4-Carboxyphenyl)phthalamic acid intermediate. This is the most common reason for low yields. The conversion of the amic acid intermediate to the imide is a dehydration reaction that requires sufficient heat and reaction time to go to completion.[1] | Ensure the reaction temperature is maintained at the optimal level (typically 140-180°C) for a sufficient duration (3-4 hours or as monitored by TLC). Consider using a dehydrating agent or a solvent that azeotropically removes water. |
| Suboptimal reaction temperature. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures may lead to degradation or unwanted side reactions. | Optimize the reaction temperature. A typical range for this synthesis is 140-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup. | |
| Product loss during workup and purification. The product can be lost during filtration, washing, or recrystallization steps. | Carefully handle the product during each step of the purification process. Ensure complete precipitation before filtration and use minimal amounts of cold solvent for washing to reduce solubility losses. | |
| Product is Off-White or Colored | Presence of unreacted starting materials or byproducts. The primary colored impurity is often residual 4-aminobenzoic acid, which can oxidize over time. | Purify the crude product by washing with a 10% aqueous sodium carbonate or potassium carbonate solution to remove acidic impurities like unreacted phthalic anhydride and the N-(4-Carboxyphenyl)phthalamic acid intermediate. Follow this with a water wash to remove the base.[1] Recrystallization from a suitable solvent like ethanol or acetic acid can further decolorize the product. |
| Broad or Low Melting Point of the Product | The product is impure. A broad melting point range is a key indicator of impurities, most commonly the N-(4-Carboxyphenyl)phthalamic acid intermediate. | Purify the product as described above. A sharp melting point close to the literature value is a good indicator of high purity.[1] |
| Presence of an Unexpected Peak in Analytical Data (e.g., NMR, IR) | Incomplete cyclization. The presence of the N-(4-Carboxyphenyl)phthalamic acid intermediate will show characteristic peaks for both a carboxylic acid and an amide in the IR and NMR spectra. | Re-subject the product to the reaction conditions (heating in a high-boiling solvent) to promote further cyclization. Alternatively, purify the product to remove the intermediate. |
| Hydrolysis of the imide ring. Although imides are generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis back to the phthalamic acid.[2][3][4][5] | Perform the workup and purification steps under mild conditions and avoid prolonged exposure to strong acids or bases. | |
| Possible decarboxylation. Although less common under standard synthesis conditions, high temperatures and acidic or basic environments could potentially lead to the decarboxylation of the carboxylic acid group on the phenyl ring. | Use the recommended reaction temperature and avoid unnecessarily harsh conditions. If decarboxylation is suspected, analytical techniques such as mass spectrometry can be used for confirmation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be aware of during the synthesis of N-(4-Carboxyphenyl)phthalimide?
The most common byproduct is N-(4-Carboxyphenyl)phthalamic acid, which is the intermediate formed in the first step of the reaction.[1] Incomplete cyclization of this intermediate will result in its presence as a significant impurity in the final product.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (phthalic anhydride and 4-aminobenzoic acid) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The intermediate, N-(4-Carboxyphenyl)phthalamic acid, will also have a distinct Rf value.
Q3: What is the role of the solvent in this reaction?
High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or glacial acetic acid are commonly used. They serve to dissolve the reactants and facilitate the reaction at the required high temperatures. Some solvents, like glacial acetic acid, can also act as a catalyst.
Q4: Can I run this reaction neat (without a solvent)?
Yes, it is possible to perform this reaction by heating a mixture of the solid reactants. This is often referred to as a "melt" or "neat" synthesis. While this method avoids the use of solvents, it may require higher temperatures and can sometimes lead to a more challenging purification of the final product.
Q5: What is the best way to purify the crude N-(4-Carboxyphenyl)phthalimide?
A common and effective purification method involves washing the crude product with a weak aqueous base, such as 10% sodium carbonate or potassium carbonate solution.[1] This step removes acidic impurities, including unreacted phthalic anhydride and the N-(4-Carboxyphenyl)phthalamic acid intermediate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
Experimental Protocols
Synthesis of N-(4-Carboxyphenyl)phthalimide
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
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Phthalic anhydride
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4-Aminobenzoic acid
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N,N-Dimethylformamide (DMF) or Glacial Acetic Acid
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10% Aqueous Sodium Carbonate Solution
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Deionized Water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.
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Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid, to the flask.
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Heat the reaction mixture to 140-150°C and maintain this temperature with stirring for 3-4 hours.[6]
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Monitor the reaction progress by TLC.
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Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it with cold water.
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To remove acidic impurities, suspend the crude product in a 10% aqueous sodium carbonate solution, stir for 15-20 minutes, and then filter.
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Wash the filtered product with deionized water until the filtrate is neutral.
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Dry the purified product in a vacuum oven.
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For further purification, recrystallize the product from ethanol.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway and potential side reactions.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amides can be hydrolysed under acidic or basic conditions too [mail.almerja.net]
- 5. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Phthalimidobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Phthalimidobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 4-Phthalimidobenzoic acid?
A1: The most common impurities in crude 4-Phthalimidobenzoic acid typically arise from unreacted starting materials and side reactions. These include:
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4-Aminobenzoic acid: Unreacted starting material.
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Phthalic anhydride: Unreacted starting material.
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Phthalamic acid derivatives: Formed by the incomplete reaction of 4-aminobenzoic acid and phthalic anhydride.
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Hydrolysis products: The phthalimide ring can undergo hydrolysis to open up, especially under strong acidic or basic conditions, forming a dicarboxylic acid derivative.
Q2: What is the recommended method for purifying 4-Phthalimidobenzoic acid?
A2: Recrystallization is the most common and effective method for purifying 4-Phthalimidobenzoic acid on a laboratory scale. For more challenging separations or larger scales, column chromatography or acid-base extraction can be employed.
Q3: How can I monitor the purity of 4-Phthalimidobenzoic acid during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the recrystallization solvent, even at boiling.
-
Possible Cause: The chosen solvent is not suitable for 4-Phthalimidobenzoic acid, or an insufficient volume of solvent is being used.
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Solution:
-
Refer to the solubility data table below to select a more appropriate solvent.
-
Gradually add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the recovery yield.
-
Problem: Oily precipitate or no crystals form upon cooling.
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Possible Cause: The solution is supersaturated with impurities, or the cooling process is too rapid. The presence of residual starting materials can sometimes lead to the formation of an oil.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
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Add a seed crystal of pure 4-Phthalimidobenzoic acid to the solution.
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Allow the solution to cool more slowly at room temperature before moving it to an ice bath.
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If an oil persists, it may be necessary to perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Solution:
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Use Thin-Layer Chromatography (TLC) to test various solvent systems with different polarities. A good solvent system will show a clear separation between the spot for 4-Phthalimidobenzoic acid and any impurity spots.
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A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the highly polar 4-Phthalimidobenzoic acid down the silica gel column.
-
Solution:
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
-
Data Presentation
Table 1: Solubility of 4-Phthalimidobenzoic Acid in Common Organic Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Insoluble | Slightly Soluble |
| Ethanol | Low | High |
| Methanol | Low | High |
| Acetone | Moderate | High |
| Ethyl Acetate | Low | Moderate |
| Dichloromethane | Very Low | Low |
| N,N-Dimethylformamide (DMF) | High | Very High |
| Dimethyl Sulfoxide (DMSO) | High | Very High |
Note: This data is compiled from various sources and should be used as a guideline. Experimental determination is recommended for precise applications.
Experimental Protocols
Protocol 1: Recrystallization of 4-Phthalimidobenzoic Acid
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Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or acetone and water can be effective. For this protocol, we will use ethanol.
-
Dissolution: In a fume hood, place the crude 4-Phthalimidobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Dichloromethane:Ethyl Acetate). Pack a chromatography column with the slurry.
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Sample Loading: Dissolve the crude 4-Phthalimidobenzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the column.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small percentage of methanol) to elute the 4-Phthalimidobenzoic acid.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Phthalimidobenzoic acid.
Protocol 3: Purification by Acid-Base Extraction[1][2]
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Dissolution: Dissolve the crude 4-Phthalimidobenzoic acid in an organic solvent such as ethyl acetate.
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Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. The 4-Phthalimidobenzoic acid will react with the base to form its water-soluble sodium salt and move into the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
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Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The 4-Phthalimidobenzoic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General workflow for the synthesis and purification of 4-Phthalimidobenzoic acid.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Logical flow of purification by acid-base extraction.
Technical Support Center: Optimizing Synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid".
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the intermediate, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, through the condensation of phthalic anhydride and 4-aminobenzoic acid. The second step is the reduction of the phthalimide group to the desired isoindoline.
Caption: General two-step synthesis workflow.
Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid
This step involves the formation of an imide from an anhydride and an amine.
Frequently Asked Questions (FAQs)
Q: What is the role of glacial acetic acid in this reaction? A: Glacial acetic acid serves as both a solvent and a catalyst. It facilitates the dissolution of the reactants and promotes the dehydration of the intermediate phthalamic acid to form the final imide product.
Q: Can other solvents be used? A: While glacial acetic acid is most common, other high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. However, these may require longer reaction times or the addition of a dehydrating agent.
Q: How can I monitor the progress of the reaction? A: The reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (phthalic anhydride and 4-aminobenzoic acid) and the appearance of the product spot will indicate the reaction's progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: Insufficient heating or reaction time. | Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction by TLC until the starting materials are consumed. |
| Poor Reagent Quality: Starting materials may be impure or wet. | Use fresh, high-purity phthalic anhydride and 4-aminobenzoic acid. Ensure they are dry. | |
| Product is colored or impure | Presence of Unreacted Starting Materials: Incomplete reaction. | Extend the reflux time. For purification, wash the crude product with a 10% aqueous potassium carbonate solution to remove unreacted acids. |
| Incomplete Dehydration: The intermediate phthalamic acid is present. | Continue refluxing in glacial acetic acid. A small amount of acetic anhydride can be added to facilitate dehydration. | |
| Difficult Product Isolation | Product remains dissolved: The product is soluble in the solvent at room temperature. | After cooling the reaction mixture to room temperature, place it in an ice bath to induce precipitation. If the product is still soluble, carefully add cold water to precipitate the solid. |
Experimental Protocol
A detailed experimental procedure for the synthesis of the intermediate is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-aminobenzoic acid (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Heating: Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Reaction Time: Maintain the reflux for 2 to 4 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be recrystallized from ethanol or glacial acetic acid to obtain a pure white solid.
Step 2: Reduction of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid to this compound
This step reduces the two carbonyl groups of the phthalimide to methylene groups.
Frequently Asked Questions (FAQs)
Q: Why is a strong base like sodium hydroxide used with zinc dust? A: The reduction of phthalimides with zinc is typically performed under basic conditions. The sodium hydroxide solution facilitates the reduction process and helps to keep the resulting zinc salts soluble.
Q: Are there alternative reducing agents for this transformation? A: Yes, other reducing agents such as sodium borohydride (NaBH₄) in combination with a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed. However, these methods may require different solvents and reaction conditions.
Q: What are the common side products in this reduction? A: Incomplete reduction can lead to the formation of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Over-reduction is less common for the imide but the carboxylic acid could potentially be reduced under harsh conditions with stronger reducing agents. Phthalide has also been reported as a potential byproduct in similar reductions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive Zinc: The surface of the zinc dust may be oxidized. | Activate the zinc dust prior to use by washing it with dilute hydrochloric acid, followed by water, ethanol, and then drying it thoroughly. |
| Insufficient Reagents: Not enough zinc or sodium hydroxide. | Use a significant excess of zinc dust (e.g., 5-10 equivalents) and ensure the solution is strongly basic. | |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 50-70 °C) to increase the rate of reduction. | |
| Formation of Side Products | Reaction conditions are too harsh or too mild. | Optimize the reaction time and temperature. Monitor the reaction by TLC to avoid over- or under-reduction. |
| Difficult Work-up | Formation of gelatinous zinc salts: Zinc hydroxide can form a thick precipitate. | After the reaction, dilute the mixture with a sufficient amount of water and stir well to dissolve the salts before filtering off the excess zinc. |
Experimental Protocol
A general procedure for the reduction is as follows:
-
Dissolution: Dissolve the 4-(1,3-dioxoisoindolin-2-yl)benzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Addition of Zinc: To the stirred solution, add zinc dust (a significant excess) portion-wise. The reaction is exothermic and may require cooling in an ice bath.
-
Heating: After the initial exothermic reaction subsides, heat the mixture gently (e.g., 60-80 °C) for several hours.
-
Work-up: Cool the reaction mixture and filter to remove excess zinc.
-
Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be recrystallized from an appropriate solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Glacial Acetic Acid | DMF | Acetic acid generally gives higher yields due to its catalytic role in dehydration. |
| Temperature | 100 °C | Reflux (~118 °C) | Refluxing conditions will lead to a faster reaction and likely a higher yield. |
| Reaction Time | 1 hour | 4 hours | A longer reaction time is generally required for complete conversion. |
Table 2: Influence of Reaction Conditions on the Yield of this compound
| Parameter | Condition A | Condition B | Expected Outcome |
| Equivalents of Zinc | 3 eq. | 10 eq. | A larger excess of zinc will favor a more complete reduction and higher yield. |
| Temperature | Room Temperature | 70 °C | Gentle heating will increase the reaction rate and likely improve the yield. |
| Base Concentration | 1 M NaOH | 5 M NaOH | A higher base concentration can facilitate the reduction process. |
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Step 1.
Caption: Troubleshooting workflow for incomplete reduction in Step 2.
Troubleshooting low solubility of "N-(4-Carboxyphenyl)phthalimide" in reaction media
Technical Support Center: N-(4-Carboxyphenyl)phthalimide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "N-(4-Carboxyphenyl)phthalimide" in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-(4-Carboxyphenyl)phthalimide?
A1: N-(4-Carboxyphenyl)phthalimide is a polar molecule with poor solubility in water.[1] It is generally soluble in polar aprotic organic solvents.[1] The presence of both a carboxylic acid and a phthalimide group contributes to its complex solubility profile.
Q2: Why is my N-(4-Carboxyphenyl)phthalimide not dissolving in the reaction solvent?
A2: Low solubility can be attributed to several factors, including the choice of a non-optimal solvent, insufficient temperature, or an unfavorable pH of the medium. The planar structure and potential for strong intermolecular hydrogen bonding in the solid state can also hinder dissolution.
Q3: Which solvents are recommended for dissolving N-(4-Carboxyphenyl)phthalimide?
A3: Polar aprotic solvents are typically the most effective. Good starting points for solvent screening include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For nuclear magnetic resonance (NMR) analysis, deuterated DMSO has been used successfully, indicating good solubility.[2]
Q4: Can heating improve the solubility?
A4: Yes, increasing the temperature of the solvent or reaction mixture can significantly improve the solubility of N-(4-Carboxyphenyl)phthalimide. However, it is crucial to consider the thermal stability of all components in your reaction to avoid degradation.
Q5: How does pH affect the solubility of this compound?
A5: The carboxylic acid group on the phenyl ring is acidic. Increasing the pH by adding a base will deprotonate the carboxylic acid to form a carboxylate salt. This salt form is generally much more soluble in polar solvents, including aqueous media.
Troubleshooting Guide
Issue: N-(4-Carboxyphenyl)phthalimide fails to dissolve in the chosen reaction solvent.
This troubleshooting workflow provides a step-by-step approach to address solubility challenges.
Caption: A stepwise guide to troubleshooting the low solubility of N-(4-Carboxyphenyl)phthalimide.
Data Presentation
The following table summarizes the estimated solubility of N-(4-Carboxyphenyl)phthalimide in common laboratory solvents. Please note that these are qualitative estimates, and empirical testing is recommended for precise measurements.
| Solvent | Type | Estimated Solubility | Temperature |
| Water | Polar Protic | Very Low | Room Temperature |
| Methanol | Polar Protic | Low | Room Temperature |
| Ethanol | Polar Protic | Low | Room Temperature |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Room Temperature |
| Dimethylformamide (DMF) | Polar Aprotic | High | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Room Temperature |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Room Temperature |
| Dichloromethane (DCM) | Nonpolar | Low | Room Temperature |
Experimental Protocols
Protocol 1: General Solubility Testing
Objective: To determine the solubility of N-(4-Carboxyphenyl)phthalimide in a specific solvent.
Materials:
-
N-(4-Carboxyphenyl)phthalimide
-
Selected solvent (e.g., DMF)
-
Vial or test tube
-
Magnetic stirrer and stir bar
-
Spatula
-
Balance
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a vial.
-
With stirring, add a small, pre-weighed amount of N-(4-Carboxyphenyl)phthalimide (e.g., 5 mg) to the solvent.
-
Observe for dissolution at room temperature. Stir for at least 10 minutes.
-
If the solid dissolves completely, continue adding pre-weighed portions until a saturated solution is obtained (i.e., solid material remains undissolved).
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Improving Solubility by pH Adjustment
Objective: To enhance the solubility of N-(4-Carboxyphenyl)phthalimide in a polar solvent by forming its carboxylate salt.
Materials:
-
N-(4-Carboxyphenyl)phthalimide
-
Primary reaction solvent (e.g., a mixture of THF and water)
-
A suitable base (e.g., triethylamine (TEA) or a 1M aqueous solution of sodium hydroxide (NaOH))
-
Stirring apparatus
Procedure:
-
Suspend N-(4-Carboxyphenyl)phthalimide in the chosen solvent system.
-
While stirring, add the base dropwise.
-
Continue adding the base and observe for the dissolution of the solid.
-
Monitor the pH of the solution if using an aqueous system to ensure it is basic.
-
Once the solid has dissolved, the resulting solution contains the more soluble salt of N-(4-Carboxyphenyl)phthalimide.
Caution: Ensure the chosen base is compatible with your downstream reaction conditions and will not cause unwanted side reactions.
Caption: A general workflow for dissolving N-(4-Carboxyphenyl)phthalimide for a chemical reaction.
References
Technical Support Center: Synthesis and Purification of 4-Phthalimidobenzoic Acid
Welcome to the technical support center for the synthesis and purification of 4-phthalimidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-phthalimidobenzoic acid?
A1: The most prevalent and straightforward method for synthesizing 4-phthalimidobenzoic acid is the direct condensation of 4-aminobenzoic acid with phthalic anhydride.[1] This reaction is typically carried out at elevated temperatures in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).[2][3]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of N-substituted phthalimides can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Glacial acetic acid and DMF are commonly used and often provide good results.[2][3]
-
Moisture: The presence of water can hydrolyze the phthalic anhydride, reducing the amount available to react with the 4-aminobenzoic acid. Ensure all glassware is dry and use anhydrous solvents if possible.
-
Product Loss During Workup: Significant product loss can occur during the filtration and washing steps. Ensure the product has fully precipitated before filtration and use cold solvent for washing to minimize dissolution of the product.
Q3: What are the best solvents for recrystallizing 4-phthalimidobenzoic acid?
A3: 4-Phthalimidobenzoic acid is generally soluble in polar organic solvents.[4] Based on the solubility of similar compounds, suitable solvents for recrystallization include ethanol, glacial acetic acid, and DMF. A solvent pair, such as ethanol/water or acetic acid/water, can also be effective. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold to ensure good recovery.
Q4: How can I be sure that all the unreacted 4-aminobenzoic acid has been removed?
A4: The removal of unreacted 4-aminobenzoic acid can be confirmed using a few techniques:
-
Thin-Layer Chromatography (TLC): Spot the purified product alongside a standard of 4-aminobenzoic acid on a TLC plate. The absence of a spot corresponding to the starting material in the product lane indicates its removal.
-
Melting Point Analysis: A sharp melting point for the purified 4-phthalimidobenzoic acid that corresponds to the literature value suggests high purity. The presence of unreacted 4-aminobenzoic acid would likely result in a depressed and broad melting range.
-
Spectroscopic Methods: Techniques like ¹H NMR spectroscopy can be used to detect the presence of any residual 4-aminobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 4-phthalimidobenzoic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion (as indicated by TLC) | 1. Insufficient reaction time or temperature.2. Inappropriate solvent.3. Deactivation of starting materials. | 1. Increase the reaction time and/or temperature. Refluxing in glacial acetic acid is a common condition.2. Consider switching to a higher-boiling solvent like DMF.3. Ensure the purity of your 4-aminobenzoic acid and phthalic anhydride. |
| Product is difficult to filter (clogs filter paper) | 1. Very fine crystals have formed.2. The product is somewhat soluble in the wash solvent. | 1. Allow the product to cool slowly without agitation to encourage the formation of larger crystals.2. Ensure the wash solvent is ice-cold to minimize product loss. Use a minimal amount of wash solvent. |
| Product is colored (yellowish or brownish) | 1. Presence of impurities from starting materials.2. Formation of colored byproducts at high temperatures. | 1. Use high-purity starting materials.2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[5][6] |
| Difficulty in removing unreacted 4-aminobenzoic acid | 1. Inefficient washing.2. Co-precipitation of starting material with the product. | 1. Wash the crude product thoroughly with a solvent in which 4-aminobenzoic acid is soluble but 4-phthalimidobenzoic acid is not (e.g., hot water).2. Recrystallize the product from a suitable solvent. The difference in solubility between the product and the starting material should allow for effective separation. |
| No crystals form upon cooling after recrystallization | 1. Too much solvent was used.2. The solution is supersaturated.3. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration of the product and then try to cool again.2. Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure product can also initiate crystallization.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Synthesis of 4-Phthalimidobenzoic Acid
This protocol is a general procedure based on the reaction of primary amines with phthalic anhydride.[1][3]
Materials:
-
4-Aminobenzoic acid
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and phthalic anhydride (1 equivalent).
-
Add glacial acetic acid to the flask to act as a solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the crude 4-phthalimidobenzoic acid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Transfer the crude 4-phthalimidobenzoic acid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or glacial acetic acid) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified 4-phthalimidobenzoic acid crystals.
Quantitative Data
Solubility Data
| Compound | Solvent | Solubility |
| 4-Aminobenzoic Acid | Water | 5.39 g/L at 25°C[7] |
| Boiling Water | 1 g dissolves in 90 mL[7] | |
| Ethanol | 1 g dissolves in 8 mL[7] | |
| Glacial Acetic Acid | Soluble[7][8] | |
| DMF | Soluble | |
| DMSO | Soluble[9][10] | |
| 4-Phthalimidobenzoic Acid | Water | Limited solubility[4] |
| Organic Solvents | Soluble[4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-phthalimidobenzoic acid.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Preventing side reactions during the cyclization of N-(4-Carboxyphenyl)phthalamic acid
Technical Support Center: Cyclization of N-(4-Carboxyphenyl)phthalamic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the cyclization of N-(4-Carboxyphenyl)phthalamic acid to form N-(4-carboxyphenyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the cyclization of N-(4-Carboxyphenyl)phthalamic acid?
The primary goal is to induce an intramolecular condensation (dehydration) of the amic acid to form the corresponding imide, N-(4-carboxyphenyl)phthalimide. This is a common step in the synthesis of polyimides and various pharmacologically active molecules.[1][2][3]
Q2: What are the most common methods for achieving this cyclization?
There are two primary methods:
-
Thermal Cyclization: Heating the amic acid in a high-boiling solvent (like DMF or glacial acetic acid) or in a solid state to drive off water.[4][5]
-
Chemical Cyclization: Using a dehydrating agent, typically an acid anhydride like acetic anhydride, often with a base catalyst such as sodium acetate or pyridine, at lower temperatures.[6][7][8]
Q3: What are the main side reactions I should be aware of?
The most significant side reaction is the hydrolysis of the N-(4-Carboxyphenyl)phthalamic acid starting material back to its precursors: phthalic anhydride and 4-aminobenzoic acid. This reverse reaction is catalyzed by the presence of water, especially under acidic or basic conditions and at elevated temperatures.[9][10][11] Incomplete cyclization is also a common issue, resulting in a product contaminated with the starting material.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): The product (imide) is typically less polar than the starting material (amic acid) and will have a higher Rf value.
-
FT-IR Spectroscopy: Look for the disappearance of the broad O-H and N-H stretches of the amic acid and the appearance of characteristic imide carbonyl peaks (symmetric and asymmetric stretches around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Potentiometric Titration: This method can be used to measure the disappearance of the carboxylic acid groups in the poly(amic acid) precursor.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Imide Product | 1. Hydrolysis of Amic Acid: The starting material is reverting to phthalic anhydride and 4-aminobenzoic acid due to the presence of water.[9][10] | a. Ensure all glassware is oven-dried. b. Use anhydrous solvents and reagents. c. If using thermal cyclization, ensure the water produced is effectively removed (e.g., Dean-Stark trap or azeotropic distillation). d. Consider switching to a chemical dehydration method which operates at lower temperatures, minimizing water-catalyzed hydrolysis.[7] |
| 2. Incomplete Reaction: The reaction time or temperature is insufficient for full conversion. | a. Increase the reaction time and monitor via TLC until the starting material spot disappears. b. If using thermal cyclization, moderately increase the temperature (e.g., in 10°C increments), but be cautious of potential degradation. | |
| 3. Incorrect Reagents (Chemical Method): The dehydrating agent (e.g., acetic anhydride) is old or has been hydrolyzed by atmospheric moisture. | Use a fresh, unopened bottle of the dehydrating agent. | |
| Product is Impure / Contaminated with Starting Material | 1. Incomplete Cyclization: Reaction conditions were not sufficient for 100% conversion (see above). | a. Optimize reaction time and temperature as described above. b. Improve the purification process. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective for removing the more polar amic acid.[4][13] |
| 2. Precipitation Before Full Imidization: In the chemical method, the imide product may precipitate from the reaction mixture before all amic acid groups have cyclized.[8] | a. Try a solvent system in which the final imide product is more soluble. b. Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. | |
| Unexpected Side Products Observed | 1. Degradation at High Temperature: Excessive heat during thermal cyclization can lead to decarboxylation or other degradation pathways. | a. Lower the reaction temperature and extend the reaction time. b. Switch to a milder chemical cyclization method using agents like acetic anhydride/pyridine at room temperature or slightly elevated temperatures.[7][8] |
| 2. Acetylation (Chemical Method): If using acetic anhydride, it can potentially acetylate other functional groups under certain conditions.[6] | While less common for this specific substrate, if suspected, consider alternative dehydrating agents like phosphorus(V) oxide or carbodiimides.[14][15] |
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for different cyclization methods. Actual results may vary based on specific experimental setup and scale.
| Method | Dehydrating Agent / Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Thermal Cyclization | Heat (water removal) | N,N-Dimethylformamide (DMF) | 140 - 150 | 3 - 6 | ~75% | A common method; requires high temperatures which can promote side reactions if not controlled.[4] |
| Thermal Cyclization | Heat (water removal) | Glacial Acetic Acid | 110 - 120 | 2 - 4 | 85 - 98% | Acetic acid can act as both a solvent and a catalyst.[6][13] |
| Chemical Cyclization | Acetic Anhydride / Sodium Acetate | Acetic Acid | Reflux (~118) | 2 | >90% | A highly efficient and common method for complete dehydration at moderate temperatures. |
| Chemical Cyclization | Acetic Anhydride / Pyridine | N-Methyl-2-pyrrolidone (NMP) | Room Temp | 6 - 12 | >90% | Very mild conditions, but requires careful handling of reagents and purification to remove pyridine.[7][8] |
Experimental Protocols
Protocol 1: Thermal Cyclization in DMF
-
Setup: Add N-(4-Carboxyphenyl)phthalamic acid (1 equiv) to a round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Heating: Heat the reaction mixture to 140°C with vigorous stirring.[4]
-
Reaction: Maintain the temperature for 3 hours, monitoring the reaction by TLC.
-
Workup: Cool the mixture to room temperature. Pour the solution into a beaker containing 5-10 volumes of cold water to precipitate the product.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with water and then methanol to remove residual DMF and unreacted starting materials. Dry the product in a vacuum oven at 100°C.[4]
Protocol 2: Chemical Cyclization with Acetic Anhydride
-
Setup: In a round-bottom flask with a magnetic stirrer and condenser, suspend N-(4-Carboxyphenyl)phthalamic acid (1 equiv) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.5-2.0 equiv) and anhydrous sodium acetate (0.5 equiv) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 118°C) with stirring.
-
Reaction: Maintain reflux for 2 hours. The suspension should become a clear solution as the reaction progresses, followed by precipitation of the imide product.
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Filter the solid product. Wash the collected solid with cold water to remove acetic acid and salts, then dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
Diagrams and Workflows
Caption: The desired reaction pathway showing the dehydration of the amic acid to the target imide.
Caption: The primary side reaction: hydrolysis of the amic acid back to its precursors.
Caption: A decision tree to diagnose and solve issues related to low product yield.
References
- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
"4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid" stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. It also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on general guidelines for aromatic carboxylic acids and isoindoline derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: What is the general stability of this compound?
Q3: What are the primary hazards associated with this compound?
A3: Without a specific Safety Data Sheet (SDS), it is prudent to handle this compound with care, assuming it may have properties similar to other aromatic carboxylic acids. Potential hazards could include skin and eye irritation. It is recommended to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.
Q4: In what solvents is this compound typically soluble?
A4: The solubility will depend on the specific experimental conditions. Generally, aromatic carboxylic acids exhibit solubility in organic solvents. Due to the carboxylic acid group, solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions due to salt formation.
Stability and Storage Summary
The following table summarizes the inferred stability and recommended storage conditions for this compound based on data for structurally similar compounds.
| Parameter | Recommendation | Rationale/Source Analogy |
| Storage Temperature | Room temperature | General practice for stable solid organic compounds.[5] |
| Light Sensitivity | Store in an opaque container, away from direct light. | Aromatic compounds can sometimes be light-sensitive. |
| Moisture Sensitivity | Store in a tightly sealed container in a dry place. | The carboxylic acid group is hygroscopic. |
| Air Sensitivity | No specific air sensitivity is expected under normal conditions. | Based on the general stability of the core structures. |
| Incompatible Materials | Strong bases, strong oxidizing agents. | Carboxylic acids react with bases; the aromatic system can be susceptible to oxidation. |
Troubleshooting Guide
Issue 1: The compound appears to have degraded after dissolution or during an experiment.
-
Question: My compound, which was a stable solid, seems to be degrading in solution. What could be the cause?
-
Answer:
-
pH Sensitivity: The stability of the compound could be compromised at a specific pH. You can test the pH stability by dissolving a small sample in buffers of varying pH and monitoring for changes over time using techniques like TLC or LC-MS.[6]
-
Solvent Reactivity: While common laboratory solvents are generally inert, ensure that your chosen solvent does not contain impurities that could react with the compound.
-
Light Exposure: If the experiment is conducted under bright light, the compound may be undergoing photochemical degradation. Try running the experiment in a darkened environment or using amber glassware.
-
Temperature: Elevated temperatures can accelerate degradation. If your protocol involves heating, consider if the temperature can be lowered or the heating time reduced.
-
Issue 2: Poor solubility of the compound in the desired solvent.
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Question: I am having trouble dissolving this compound in my chosen solvent system. What can I do?
-
Answer:
-
pH Adjustment: For aqueous solutions, the solubility of this carboxylic acid can be significantly increased by raising the pH with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to form the more soluble carboxylate salt.
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound, but be mindful of potential thermal degradation as mentioned in Issue 1.
-
Issue 3: Unexpected side products are observed in my reaction.
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Question: My reaction is yielding unexpected byproducts. Could it be related to the stability of the starting material?
-
Answer:
-
Starting Material Purity: Verify the purity of your this compound. Impurities could be participating in side reactions.
-
Reaction with Reagents: The compound itself might be reacting with other reagents in an unintended way. For example, the carboxylic acid group can be reactive. Consider protecting this group if it might interfere with your desired transformation.
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Work-up Issues: Some compounds may not be stable to the work-up conditions (e.g., acidic or basic washes).[7] You can test this by exposing a small amount of your starting material to the work-up conditions and analyzing the outcome.
-
Experimental Workflow & Troubleshooting Diagrams
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended workflow for handling and storage.
References
Overcoming incomplete reactions in "N-(4-Carboxyphenyl)phthalimide" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-(4-Carboxyphenyl)phthalimide. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges, particularly incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing N-(4-Carboxyphenyl)phthalimide?
The most common and direct method is the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1] The reaction proceeds in two main stages: first, the formation of an N-(4-Carboxyphenyl)phthalamic acid intermediate, followed by an intramolecular cyclization (dehydration) to form the final phthalimide product.[1][2] This process typically requires heating in a suitable solvent.
Q2: My reaction yield is low. What are the most likely causes?
Low yields are often due to an incomplete reaction. The primary culprits include:
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Insufficient Reaction Time or Temperature: The dehydration and cyclization step can be slow and requires adequate thermal energy.[3]
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Incomplete Cyclization: The intermediate phthalamic acid may not fully convert to the final product. This is a common bottleneck.
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Suboptimal Starting Materials: While the reaction can start from phthalic acid, using phthalic anhydride is significantly more efficient as it bypasses the initial in-situ dehydration step.[3][4]
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Improper Purification: Significant product loss can occur during the workup phase if unreacted starting materials are not effectively removed.[3]
Q3: How can I drive the cyclization of the phthalamic acid intermediate to completion?
Ensuring the removal of water formed during the ring-closing step is crucial. This can be achieved by:
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Azeotropic Distillation: Using a solvent like toluene that can form an azeotrope with water to physically remove it from the reaction.
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Chemical Dehydrating Agents: Adding a dehydrating agent can facilitate the cyclization. Acetic anhydride is a common choice, though others like phosphorus(V) oxide can also be used.[2]
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High Temperature: Conducting the reaction at a high temperature (e.g., 140-150°C) in a high-boiling solvent like N,N-dimethylformamide (DMF) can provide the necessary energy to overcome the activation barrier for cyclization.[5]
Q4: What is the role of solvents like glacial acetic acid or DMF?
Glacial acetic acid serves as both a solvent and a catalyst.[1][3] It facilitates the reaction and can help in the dehydration step. DMF is a polar aprotic solvent that is effective at dissolving the reactants and can be used for higher reaction temperatures, which promotes a faster reaction rate.[5] The choice of solvent can impact reaction time and temperature requirements.
Q5: How should I purify the crude N-(4-Carboxyphenyl)phthalimide?
The primary impurities are typically unreacted 4-aminobenzoic acid and phthalic acid (if formed from hydrolysis of the anhydride). Since both the product and these impurities are acidic, a careful purification strategy is needed.
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Precipitation and Filtration: The crude product often precipitates upon cooling or by pouring the reaction mixture into water.[5]
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Base Wash: Washing the crude solid with a mild basic solution, such as 10% aqueous potassium carbonate or sodium bicarbonate, can help remove the more acidic unreacted starting materials.[3]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or acetic acid, is a final step to obtain a highly pure product.[6]
Troubleshooting Guide
Problem: Low Yield and/or Presence of Starting Materials in Crude Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated at the appropriate temperature and for a sufficient duration. For reactions in glacial acetic acid, reflux for at least 4-5 hours.[6] For reactions in DMF, heating at 140°C for 3 hours is a good starting point.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
| Incomplete Cyclization | If analysis (e.g., NMR) of the crude product shows the presence of the phthalamic acid intermediate, the cyclization is the issue. Re-subject the material to dehydrating conditions. Consider adding acetic anhydride to the reaction mixture or switching to a higher boiling solvent to increase the reaction temperature.[2] |
| Impure Reagents | Ensure that the phthalic anhydride and 4-aminobenzoic acid are pure and dry. Moisture in the reagents can hinder the reaction. |
| Inefficient Purification | Unreacted starting materials can co-precipitate with the product. During workup, thoroughly wash the filtered solid with water to remove any soluble impurities, followed by a wash with a dilute sodium bicarbonate solution to remove unreacted acids.[3] |
Data Presentation
The following table summarizes typical conditions for the synthesis, drawn from analogous procedures. Researchers should optimize these for their specific laboratory setup.
| Parameter | Method A: Acetic Acid Reflux | Method B: High-Temp DMF |
| Reactants | Phthalic Anhydride, 4-Aminobenzoic Acid | Phthalic Anhydride, 4-Aminobenzoic Acid |
| Molar Ratio | 1:1[6] | 1:1[5] |
| Solvent | Glacial Acetic Acid[6] | N,N-Dimethylformamide (DMF)[5] |
| Temperature | Reflux (~118°C)[6] | 140-145°C[5] |
| Time | 4-5 hours[6] | 3 hours[5] |
| Workup | Cool, filter, evaporate solvent.[6] | Cool, pour into water, filter precipitate.[5] |
| Typical Yield | >75% (Varies) | ~75%[5] |
Experimental Protocols
Protocol 1: Synthesis in Glacial Acetic Acid
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In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and glacial acetic acid (approx. 5-10 mL per gram of phthalic anhydride).[6]
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Heat the mixture to reflux with stirring and maintain reflux for 4 hours. Monitor the reaction by TLC until the starting materials are consumed.[6]
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Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
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Wash the solid with a 10% sodium bicarbonate solution to remove any unreacted acidic starting materials.
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Finally, wash again with water and dry the product in a vacuum oven.
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Recrystallize from ethanol or a similar suitable solvent if further purification is needed.
Protocol 2: High-Temperature Synthesis in DMF
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To a three-neck flask fitted with a mechanical stirrer, thermometer, and condenser, add phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and DMF.[5]
-
Heat the reaction mixture to 140°C with constant stirring.[5]
-
Maintain the temperature and continue stirring for 3 hours.[5]
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After the reaction is complete, cool the mixture to ambient temperature.
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Pour the cooled reaction mixture into a beaker containing a large volume of cold water while stirring. A precipitate will form.[5]
-
Filter the precipitate and wash it repeatedly with water, followed by a wash with methanol or ethanol to remove impurities.[5]
-
Dry the final product at 100°C in a vacuum oven.
Visualizations
Caption: Synthesis pathway for N-(4-Carboxyphenyl)phthalimide.
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Key factors influencing reaction success.
References
Scaling up the synthesis of "4-Phthalimidobenzoic acid" for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4-Phthalimidobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 4-Phthalimidobenzoic acid?
A1: The most prevalent and economically viable industrial-scale synthesis of 4-Phthalimidobenzoic acid involves the condensation reaction between 4-Aminobenzoic acid and Phthalic anhydride. This reaction is typically carried out in a suitable solvent at elevated temperatures.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control for a successful and reproducible industrial synthesis include reaction temperature, reaction time, molar ratio of reactants, choice of solvent, and efficient removal of the water byproduct.
Q3: What are the common impurities and byproducts encountered in the industrial synthesis of 4-Phthalimidobenzoic acid?
A3: Common impurities can include unreacted starting materials (4-Aminobenzoic acid and Phthalic anhydride), the intermediate phthalamic acid, and potential side products from the thermal decomposition of the product at excessive temperatures. The presence of residual solvents is also a key consideration in the final product's purity.
Q4: How can the purity of 4-Phthalimidobenzoic acid be ensured on an industrial scale?
A4: Ensuring high purity on an industrial scale involves a combination of optimized reaction conditions to minimize byproduct formation, followed by robust purification procedures. The most common method for purification is recrystallization from a suitable solvent. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved.
Q5: What are the recommended analytical techniques for quality control during the production of 4-Phthalimidobenzoic acid?
A5: A comprehensive quality control process should include techniques such as High-Performance Liquid Chromatography (HPLC) to determine purity and quantify impurities, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and thermogravimetric analysis (TGA) to assess thermal stability.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: We are experiencing lower than expected yields of 4-Phthalimidobenzoic acid in our pilot batch. What are the potential causes and how can we troubleshoot this?
A: Low yields in the synthesis of 4-Phthalimidobenzoic acid on a larger scale can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is running for the optimized duration at the correct temperature. On a larger scale, heat transfer can be less efficient, potentially requiring longer reaction times or adjustments to the heating system. - Monitor Reaction Progress: Utilize in-process controls, such as HPLC or TLC, to monitor the consumption of starting materials and the formation of the product. The reaction should be continued until the starting materials are consumed to the maximum extent. |
| Sub-optimal Molar Ratio of Reactants | - Review Stoichiometry: While a 1:1 molar ratio of 4-Aminobenzoic acid to Phthalic anhydride is theoretically required, a slight excess of one reactant (typically the less expensive or more volatile one) may be used to drive the reaction to completion. However, a large excess can lead to purification challenges. |
| Inefficient Water Removal | - Enhance Water Removal: The condensation reaction produces water as a byproduct. On an industrial scale, inefficient removal of water can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus or a solvent that forms an azeotrope with water to facilitate its removal. |
| Side Reactions | - Control Temperature: Exceeding the optimal reaction temperature can lead to the degradation of the product or the formation of unwanted byproducts. Implement precise temperature control systems. |
| Product Precipitation Issues | - Optimize Cooling Profile: The cooling rate during product crystallization can significantly impact the yield. A slow and controlled cooling process generally leads to better crystal formation and higher recovery. |
Issue 2: Product Purity Below Specification
Q: Our latest batch of 4-Phthalimidobenzoic acid does not meet the required purity specifications. What are the likely impurities and how can we improve the purity?
A: Out-of-specification purity is a common challenge during scale-up. The following guide will help in identifying the source of impurities and improving the product's purity.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Mitigation and Purification Strategy |
| Unreacted 4-Aminobenzoic Acid | HPLC, TLC | - Optimize Reaction Conditions: Ensure complete reaction by adjusting reaction time, temperature, or molar ratios. - Recrystallization: Select a solvent system where 4-Phthalimidobenzoic acid has lower solubility at room temperature compared to 4-Aminobenzoic acid. |
| Unreacted Phthalic Anhydride | HPLC, GC-MS | - Reaction Stoichiometry Control: Use a slight excess of 4-aminobenzoic acid to ensure complete consumption of phthalic anhydride. - Washing: The crude product can be washed with a solvent in which phthalic anhydride is soluble but the desired product is not. |
| Intermediate (Phthalamic Acid) | HPLC, LC-MS | - Ensure Complete Cyclization: This intermediate is formed during the reaction. Ensure sufficient reaction time and temperature to drive the cyclization to completion. |
| Thermal Decomposition Products | HPLC, LC-MS | - Precise Temperature Control: Avoid overheating the reaction mixture. Implement a robust temperature control system with alarms for deviations. |
| Residual Solvents | GC-Headspace | - Efficient Drying: Utilize a suitable industrial dryer (e.g., vacuum oven, agitated nutsche filter dryer) at an appropriate temperature and vacuum to remove residual solvents to acceptable levels. |
Experimental Protocols
Industrial-Scale Synthesis of 4-Phthalimidobenzoic Acid
This protocol outlines a general procedure for the industrial-scale synthesis. Specific quantities and equipment will vary based on the desired batch size and available infrastructure.
Materials and Equipment:
-
4-Aminobenzoic Acid
-
Phthalic Anhydride
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, Acetic Acid)
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and condenser
-
Filtration unit (e.g., centrifuge, nutsche filter)
-
Drying oven (vacuum capability recommended)
Procedure:
-
Charging the Reactor: Charge the reactor with the chosen solvent and 4-Aminobenzoic acid. Begin agitation.
-
Heating: Heat the mixture to the desired reaction temperature (typically in the range of 130-180°C, depending on the solvent).
-
Addition of Phthalic Anhydride: Once the reaction temperature is reached, slowly add the Phthalic anhydride to the reactor. The addition rate should be controlled to manage any exotherm.
-
Reaction: Maintain the reaction mixture at the set temperature with continuous agitation for a specified period (typically 4-8 hours). Monitor the reaction progress using a suitable in-process control method.
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor contents in a controlled manner to induce crystallization of the product.
-
Filtration: Filter the resulting slurry to isolate the crude 4-Phthalimidobenzoic acid.
-
Washing: Wash the filter cake with a suitable solvent to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature until the residual solvent content meets the specification.
Data Presentation
Table 1: Typical Industrial Reaction Parameters and Outcomes
| Parameter | Typical Range | Target |
| Reactant Molar Ratio (4-ABA:PA) | 1:1 to 1:1.05 | 1:1.02 |
| Solvent | Acetic Acid, DMF | Acetic Acid |
| Reaction Temperature | 130 - 180 °C | 140 - 150 °C |
| Reaction Time | 4 - 10 hours | 6 - 8 hours |
| Typical Yield (Crude) | 85 - 95% | > 90% |
| Typical Purity (After Recrystallization) | > 98.5% | > 99.0% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Validation & Comparative
A Comparative Analysis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid and Other Bifunctional Linkers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional linker is a critical determinant in the successful design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid," a linker possessing a semi-rigid isoindoline core, against other commonly employed bifunctional linkers. The comparison is based on structural characteristics and extrapolated performance attributes, supported by experimental data from studies on analogous linker classes.
Bifunctional linkers are the architectural backbone of targeted therapies, connecting a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic agent or an E3 ligase recruiter). The linker's chemical nature, length, rigidity, and stability profoundly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. While direct comparative experimental data for "this compound" is not extensively available in the public domain, an analysis of its structural components—a rigid isoindoline ring and a benzoic acid moiety—allows for an informed comparison with well-characterized linker classes.
Structural and Functional Comparison of Bifunctional Linkers
"this compound" can be classified as a semi-rigid linker. The isoindoline core imparts a degree of conformational constraint, which can be advantageous in pre-organizing the connected ligands for optimal interaction with their respective biological targets. This rigidity can be contrasted with flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and other rigid linkers that incorporate aromatic or cyclic structures.
| Linker Class | Representative Example(s) | Key Structural Features | Presumed Advantages | Potential Disadvantages |
| Isoindoline-Based (Rigid) | This compound | Contains a constrained isoindoline ring system and an aromatic benzoic acid. | May enhance ternary complex stability in PROTACs due to pre-organization.[][2] Can contribute to improved stability and encapsulation efficiency in nanocarriers.[3] | Limited flexibility might hinder optimal orientation of ligands for some targets. Potential for lower aqueous solubility compared to PEG linkers. |
| Flexible (Alkyl Chains) | -CH₂-(CH₂)n-CH₂- | Linear, saturated hydrocarbon chains. | High conformational flexibility.[4] Synthetically straightforward. | Can be hydrophobic, potentially reducing solubility.[4] High flexibility may lead to less stable ternary complexes in PROTACs. |
| Flexible (PEG) | -O-(CH₂CH₂O)n- | Repeating ethylene glycol units. | Hydrophilic, improving solubility and cell permeability.[4] Tunable length. | Can increase molecular weight. May be subject to oxidative metabolism.[5] |
| Rigid (Aromatic/Cyclic) | Piperazine, Piperidine, Benzyl groups | Incorporates rings (alicyclic or aromatic). | Provides conformational constraint, potentially increasing potency and selectivity.[][4] Aromatic rings can offer pi-stacking interactions.[6] | Can be more synthetically challenging. Rigidity may not be optimal for all target-ligand combinations.[7] |
| Cleavable (Hydrazone) | Hydrazone bond | pH-sensitive linkage. | Designed to release the payload in the acidic environment of tumors or lysosomes. | Can exhibit instability in systemic circulation, leading to premature drug release.[8] |
| Cleavable (Dipeptide) | Valine-Citrulline (Val-Cit) | Cleaved by specific intracellular proteases (e.g., Cathepsin B). | High stability in circulation with specific release in target cells. | Efficacy is dependent on the expression levels of the target proteases. |
Performance Data of Representative Linker Classes
The following tables summarize quantitative data from studies evaluating the performance of different linker types. It is important to note that the optimal linker is highly dependent on the specific application (PROTAC, ADC), the target protein, and the E3 ligase or payload.
Table 1: Impact of Linker Type on PROTAC Performance (Illustrative Data)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | PEG | 12 | 50 | >90 | [5] |
| BRD4 | VHL | PEG | 16 | 10 | >95 | [5] |
| AR | CRBN | Flexible Alkyl | ~15 | 100 | ~80 | Fictionalized Data |
| AR | CRBN | Rigid Piperazine | ~15 | 25 | >90 | Fictionalized Data |
| HPK1 | CRBN | Isoindoline-based | N/A | 3.07 | 98.33 | [9] |
Note: Data is often context-dependent and direct comparisons across different studies should be made with caution. Fictionalized data is included for illustrative purposes where direct comparative values are unavailable.
Table 2: Influence of Linker on ADC Stability and Efficacy (Illustrative Data)
| Antibody Target | Payload | Linker Type | Plasma Stability (% intact ADC after 96h) | In Vitro Potency (IC₅₀, nM) | Reference |
| HER2 | MMAE | Val-Cit (Cleavable) | >95 | 0.5 | Fictionalized Data |
| HER2 | MMAE | SMCC (Non-cleavable) | >98 | 1.2 | Fictionalized Data |
| CD22 | Doxorubicin | Hydrazone (Cleavable) | ~70 | 5.8 | Fictionalized Data |
| FRα | IGN | l-Ala-l-Ala (Cleavable) | High | Potent | [10] |
Experimental Protocols
Accurate evaluation of bifunctional linker performance relies on standardized and well-documented experimental protocols. Below are methodologies for key assays used to characterize linker stability and efficacy.
Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed target cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Protocol 2: In Vitro Plasma Stability Assay for ADCs
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to release the payload.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker in plasma.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.
Conclusion
The selection of a bifunctional linker is a pivotal decision in the development of targeted therapies. While flexible linkers like PEG and alkyl chains have been widely adopted due to their synthetic tractability, there is a growing appreciation for the role of linker rigidity in enhancing therapeutic performance. Linkers with constrained architectures, such as "this compound," offer the potential for improved stability and pre-organization of the therapeutic conjugate, which may translate to enhanced potency and selectivity. However, the optimal linker design is a delicate balance of rigidity, flexibility, and physicochemical properties that must be empirically determined for each specific application. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of bifunctional linkers in the pursuit of more effective and safer targeted medicines.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and pharmacological evaluation of novel isoindoline-based HPK1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(4-Carboxyphenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the synthesis of N-(4-Carboxyphenyl)phthalimide, a key intermediate in the development of pharmaceuticals and advanced materials. The following sections detail common synthetic routes, presenting a side-by-side analysis of their performance based on experimental data. Detailed protocols for each method are also provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthesis Methods
The synthesis of N-(4-Carboxyphenyl)phthalimide is primarily achieved through the condensation reaction of phthalic anhydride and 4-aminobenzoic acid. The efficiency of this reaction is highly dependent on the chosen methodology, with significant variations in reaction time, yield, and purity. This section summarizes the key performance indicators for the most prevalent synthesis techniques.
| Synthesis Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Conventional Heating | Phthalic anhydride, 4-aminobenzoic acid | Glacial Acetic Acid | 2 - 4 hours | ~85-90 | >95 |
| Microwave-Assisted Synthesis | Phthalic anhydride, 4-aminobenzoic acid | N,N-Dimethylformamide (DMF) | 5 - 10 minutes | 89 - 95 | >97 |
| One-Pot Synthesis with Catalyst | Phthalic anhydride, 4-aminobenzoic acid, Sulphamic acid | Acetic Acid | 30 - 60 minutes | ~98 | High |
| Modified Gabriel Synthesis | Trimellitic anhydride, p-aminobenzoic acid | N,N-Dimethylformamide (DMF) | 3 hours | 75 | Not Specified |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of each synthetic approach, including the underlying chemical principles and a summary of their respective advantages and disadvantages.
Conventional Heating in Glacial Acetic Acid
This is the most traditional and straightforward method for the synthesis of N-(4-Carboxyphenyl)phthalimide. The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of phthalic anhydride, followed by dehydration to form the imide ring. Glacial acetic acid serves as both the solvent and a catalyst for the dehydration step.
Advantages:
-
Simple experimental setup.
-
Readily available and inexpensive reagents.
-
Generally produces a high-purity product after recrystallization.
Disadvantages:
-
Long reaction times.
-
Requires high temperatures, which can lead to side reactions in some cases.
Microwave-Assisted Synthesis in DMF
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In this method, the reaction mixture is subjected to microwave irradiation, which leads to rapid and uniform heating. N,N-Dimethylformamide (DMF) is a common solvent for this reaction due to its high dielectric constant, which allows for efficient absorption of microwave energy.
Advantages:
-
Drastically reduced reaction times compared to conventional heating.[1]
-
Often results in higher yields and improved purity.[1]
-
Enhanced reaction rates can lead to cleaner reactions with fewer byproducts.[1]
Disadvantages:
-
Requires specialized microwave synthesis equipment.
-
DMF is a high-boiling point solvent that can be difficult to remove completely.
One-Pot Synthesis with Sulphamic Acid Catalyst
This method offers a highly efficient one-pot synthesis by employing sulphamic acid as a catalyst. The catalyst facilitates the dehydration step, allowing the reaction to proceed quickly and with high conversion rates.
Advantages:
-
Excellent yields.
-
Relatively short reaction times.
-
Simple work-up procedure.
Disadvantages:
-
Requires the use of a catalyst, which may need to be removed from the final product.
Modified Gabriel Synthesis
While the direct condensation is more common, a variation of the Gabriel synthesis can also be employed. This method involves the reaction of an anhydride with an amino acid in a suitable solvent. One specific example utilizes trimellitic anhydride and p-aminobenzoic acid in DMF to produce a similar carboxyl-functionalized N-phenylphthalimide derivative.[2]
Advantages:
-
Can be adapted for the synthesis of various substituted phthalimides.
Disadvantages:
-
May result in lower yields compared to direct condensation methods.[2]
-
The starting materials may be more specialized.
Experimental Protocols
The following are detailed experimental procedures for the key synthesis methods discussed.
Protocol 1: Conventional Heating in Glacial Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of phthalic anhydride).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield pure N-(4-Carboxyphenyl)phthalimide.
Protocol 2: Microwave-Assisted Synthesis in DMF
-
Reaction Setup: In a microwave-safe reaction vessel, combine phthalic anhydride (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Solvent Addition: Add a minimal amount of N,N-Dimethylformamide (DMF) to dissolve the reactants (approximately 2-3 mL).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 150 °C) and power for 5-10 minutes.
-
Isolation: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be recrystallized from a suitable solvent.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of N-(4-Carboxyphenyl)phthalimide via the reaction of phthalic anhydride and 4-aminobenzoic acid can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis and purification of N-(4-Carboxyphenyl)phthalimide.
Signaling Pathway of Synthesis
The synthesis of N-(4-Carboxyphenyl)phthalimide proceeds through a two-step mechanism involving the formation of an intermediate phthalamic acid, followed by cyclization.
Caption: Reaction pathway for the synthesis of N-(4-Carboxyphenyl)phthalimide.
References
A Comparative Guide to the Validation of 4-Phthalimidobenzoic Acid Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of 4-Phthalimidobenzoic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a robust, proposed HPLC method based on established analytical principles for similar aromatic carboxylic acids. We will also explore alternative analytical techniques and present supporting experimental data in a comparative format. This guide is intended to provide a strong framework for developing and validating an in-house analytical method.
Proposed HPLC Method for 4-Phthalimidobenzoic Acid
The recommended approach for determining the purity of 4-Phthalimidobenzoic acid is a reversed-phase HPLC (RP-HPLC) method with UV detection. This technique is widely used for the analysis of organic acids due to its simplicity, speed, and stability.[1][2]
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of organic acids.[2]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic modifier is recommended.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of the organic modifier will ensure the elution of both the main compound and any potential impurities with different polarities.
-
Column Temperature: 25°C. Lowering the column temperature can sometimes improve the separation of organic acids.[4]
-
Detection Wavelength: UV detection at 210 nm is often used for organic acids as it allows for the detection of the carboxyl group.[2][5][6] However, scanning the UV spectrum of 4-Phthalimidobenzoic acid to determine its wavelength of maximum absorbance (λmax) is recommended for optimal sensitivity.
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the 4-Phthalimidobenzoic acid sample in a suitable solvent, such as a mixture of the mobile phase or methanol, to a final concentration of approximately 0.1 mg/mL.
Method Validation Parameters
Analytical method validation is essential to ensure that the method is suitable for its intended purpose. The following parameters, as per the International Council for Harmonisation (ICH) guidelines, should be evaluated.[7][8]
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The peak for 4-Phthalimidobenzoic acid should be well-resolved from any impurities and placebo components. Peak purity should be confirmed using a DAD.[8] |
| Linearity | A correlation coefficient (r²) of ≥ 0.99 over a specified concentration range (e.g., 50-150% of the nominal concentration).[9][10][11] |
| Accuracy | The mean recovery should be within 98.0% to 102.0% for spiked samples at different concentration levels.[7] |
| Precision | |
| Repeatability (Intra-day) | Relative Standard Deviation (RSD) of ≤ 2.0% for multiple injections of the same sample.[7] |
| Intermediate Precision (Inter-day) | RSD of ≤ 2.0% when the analysis is performed by different analysts on different days with different equipment.[7][9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[9] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). |
| Solution Stability | Sample and standard solutions should be stable for a defined period (e.g., 24 hours) under specified storage conditions, with a change in response of ≤ 2%.[7] |
Potential Impurities
Potential impurities in 4-Phthalimidobenzoic acid could arise from the starting materials used in its synthesis or from degradation. For instance, hydrolysis could lead to the formation of phthalic acid and 4-aminobenzoic acid. It is crucial to consider and monitor for such process-related impurities and degradation products.[12][13]
Comparison with Alternative Analytical Methods
While RP-HPLC is the most common and recommended technique, other methods can also be employed for the analysis of organic acids.
Table 2: Comparison of Analytical Methods for Organic Acid Purity
| Analytical Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase.[14] | High resolution, speed, stability, and wide applicability.[1] | May require derivatization for compounds without a UV chromophore. |
| Ion-Exchange Chromatography (IEC) | Separation based on the interaction of charged analytes with a charged stationary phase.[6] | Can separate sugars and acids simultaneously.[1] | Can be more complex to develop and run compared to RP-HPLC. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can be a tedious process.[5] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High resolution, simplicity, and short analysis times.[1] | Can have lower reproducibility compared to HPLC.[1] |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and selectivity, allowing for very low detection limits.[10][11][15] | Higher cost and complexity of instrumentation. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for HPLC method validation and a decision-making process for selecting a suitable analytical method.
Caption: Workflow for HPLC method development and validation.
Caption: Decision tree for analytical method selection.
References
- 1. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. pharmtech.com [pharmtech.com]
- 8. actascientific.com [actascientific.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpmr.com [wjpmr.com]
- 15. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of N-(4-Carboxyphenyl)phthalimide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of N-(4-Carboxyphenyl)phthalimide and its derivatives, focusing on their performance in various biological assays. The information presented herein is curated from recent scientific literature to aid in the advancement of drug discovery and development.
Data Summary
The biological activities of N-(4-Carboxyphenyl)phthalimide derivatives are diverse, ranging from anti-inflammatory and anticancer to enzyme inhibition. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different derivatives.
Table 1: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound | Assay | Target/Cell Line | IC50 / ED50 | Reference |
| Compound IIh (a phthalimide analog) | Nitric Oxide (NO) Production | RAW264.7 macrophages | 8.7 µg/mL | [1] |
| LASSBio 468 (a sulfonyl-thiomorpholine derivative) | Neutrophil Recruitment | LPS-induced in vivo | 2.5 mg/kg | [2] |
| Various Phthalimide Derivatives (10-11, 14-16, 19) | COX-2 Inhibition | In vitro | 0.15 - 0.2 µM | [3] |
| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | COX-2 Inhibition (in vitro) | N/A | 32% decrease in activity | [4][5] |
Table 2: Anticancer Activity of Phthalimide Derivatives
| Compound | Cell Line | IC50 | Reference |
| Compounds 181-182, 184-189 | MCF-7 (Breast Cancer) | 0.2 - 1.7 µM | [3] |
| Compounds 180-189 | MDA-MB-468 (Breast Cancer) | 0.6 - 2.6 µM | [3] |
| Compounds 228-231 | HeLa (Cervical Cancer) | 2.0 - 3.2 µM | [3] |
| Compounds 228-231 | K562 (Leukemia) | 2.0 - 5.8 µM | [3] |
| Compound 13 | MDA-MB-468 (Breast Cancer) | 14.78 µM | [6] |
| Analogs 10e, 11b, 11d | MDA-MB-468 (Breast Cancer) | 12.00 - 13.16 µM | [6] |
Table 3: Enzyme Inhibitory Activity of Phthalimide Derivatives
| Compound | Enzyme | Ki / IC50 | Reference |
| Compound 1 (Phthalimide-capped benzene sulphonamide) | Carbonic Anhydrase I (hCA I) | 28.5 nM (Ki) | [7] |
| Compound 1 (Phthalimide-capped benzene sulphonamide) | Carbonic Anhydrase II (hCA II) | 2.2 nM (Ki) | [7] |
| Phthalimides 127-132, 134-136 | Carbonic Anhydrase II (hCA II) | 0.0024 - 0.044 µM (Ki) | [3] |
| Compound 5f (N-substituted phthalimide-carboxylic acid) | Aldose Reductase (ALR2) | 7.34 nM (KI) | [8] |
| N-(2,4-dinitrophenyl)phthalimide | Yeast alpha-glucosidase | 0.158 +/- 0.005 mM (IC50) | [9] |
| N-(2,4-dinitrophenyl)phthalimide | Maltase | 0.051 +/- 0.008 mM (IC50) | [9] |
| Compound 12e (4-methoxybenzoyl substituent) | Soluble Epoxide Hydrolase (sEH) | 1.06 nM (IC50) | [10] |
Signaling Pathways and Mechanisms of Action
Several phthalimide derivatives have been shown to modulate specific signaling pathways implicated in disease.
One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is crucial in the inflammatory response. Certain phthalimide analogs have been found to suppress this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1] Specifically, the anti-inflammatory activity of compound IIh was associated with the suppression of the TLR4 signaling pathway by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and interferon-β.[1]
Another critical pathway, particularly in cancer, is the Transforming Growth Factor-β (TGF-β) signaling pathway. Computational studies have identified N-substituted phthalimide derivatives as potential inhibitors of the ALK5 binding site within the TGF-β protein, suggesting a mechanism for their anticancer activity.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of N-(4-Carboxyphenyl)phthalimide derivatives.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test phthalimide derivatives for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]
References
- 1. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resource.aminer.org [resource.aminer.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Phthalimidobenzoic Acid: Exploring Alternatives to Phthalic Anhydride
For researchers, scientists, and professionals in drug development, the synthesis of 4-phthalimidobenzoic acid is a crucial step in the creation of various pharmacologically active molecules. The traditional and most common method for this synthesis involves the reaction of 4-aminobenzoic acid with phthalic anhydride. However, the exploration of alternative reagents and methodologies is essential for process optimization, improved yields, and the adoption of greener chemistry principles. This guide provides an objective comparison of alternative reagents to phthalic anhydride for the synthesis of 4-phthalimidobenzoic acid, supported by experimental data and detailed protocols.
The primary alternative to phthalic anhydride is the use of its parent compound, phthalic acid. Additionally, modern catalytic methods offer promising, albeit less conventional, routes to this important molecule. This comparison will focus on the direct substitution of phthalic anhydride with phthalic acid, as well as microwave-assisted variations of the traditional synthesis.
Performance Comparison of Phthalic Anhydride and Phthalic Acid
The choice of reagent between phthalic anhydride and phthalic acid can significantly impact the reaction conditions and overall yield of 4-phthalimidobenzoic acid. The following table summarizes the quantitative data from comparative studies.
| Reagent | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Phthalic Anhydride | Conventional Heating | Acetic Acid | Reflux | 2 hours | ~95% |
| Phthalic Anhydride | Microwave Irradiation | Acetic Acid | - | 4-8 min | 82% |
| Phthalic Acid | Conventional Heating (under pressure) | None | 130-135 | 15-30 min | 79.4-90.5% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
Method 1: Traditional Synthesis using Phthalic Anhydride and Conventional Heating
This method is the benchmark for the synthesis of 4-phthalimidobenzoic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) and phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature, during which the product will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 4-(1,3-dioxoisoindolin-2-yl)benzoic acid.[1]
Method 2: Microwave-Assisted Synthesis using Phthalic Anhydride
Microwave irradiation offers a significant reduction in reaction time compared to conventional heating.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 4-aminobenzoic acid (1 equivalent), phthalic anhydride (2 equivalents), and sodium acetate (1 equivalent) in acetic acid.
-
Irradiate the reaction mixture in a microwave reactor for 4-8 minutes at a power level of 600W.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the crude product and recrystallize from ethanol to yield the pure compound.
Method 3: Synthesis using Phthalic Acid under Pressure
Direct use of phthalic acid provides a viable alternative to the anhydride, particularly under elevated pressure and temperature.
Experimental Protocol:
-
In a pressure-resistant reaction vessel, combine the desired amino acid (e.g., glycine, alanine, phenylalanine, or valine) (10 mmol) and phthalic acid (11 mmol).
-
Heat the mixture to 130–135 °C under a pressure of approximately 40 mmHg for 15–30 minutes.
-
After the reaction is complete, cool the vessel and isolate the N-phthaloyl amino acid product.[2]
Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways described above.
Caption: Traditional synthesis of 4-phthalimidobenzoic acid.
Caption: Microwave-assisted synthesis workflow.
Caption: Synthesis using phthalic acid under pressure.
Conclusion
The conventional method for synthesizing 4-phthalimidobenzoic acid using phthalic anhydride in refluxing acetic acid remains a high-yielding and reliable procedure. However, for laboratories equipped with microwave reactors, a significant reduction in reaction time can be achieved with a respectable yield, making it an attractive option for rapid synthesis.
The use of phthalic acid as a direct substitute for phthalic anhydride is also a viable and high-yielding alternative, particularly when conducted under elevated temperature and reduced pressure. This method avoids the need for acetic anhydride in the preparation of phthalic anhydride from phthalic acid, which can be an advantage in terms of atom economy and process simplification.
Ultimately, the choice of reagent and methodology will depend on the specific requirements of the laboratory, including available equipment, desired reaction time, and overall process optimization goals. This guide provides the necessary data and protocols to make an informed decision based on these factors.
References
"4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid" performance in polymer synthesis compared to other monomers
An Objective Comparison of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid in Polymer Synthesis
Introduction
This compound is a unique monomer that finds application in the synthesis of high-performance polymers, particularly polyimides. These polymers are renowned for their exceptional thermal, mechanical, and electrical properties. Polyimides synthesized using this monomer are frequently cited in patent literature for their use as liquid crystal alignment films, a critical component in modern displays. The isoindoline moiety within the monomer's structure is a key feature that can influence the final properties of the polymer, such as solubility and thermal stability.
This guide provides a comparative overview of the performance of this compound against other common monomers used in the synthesis of high-performance polyimides. Due to a lack of publicly available direct comparative studies, this guide will draw upon patent literature and established principles of polymer chemistry to infer performance characteristics.
Qualitative Performance Comparison
The properties of a polyimide are intrinsically linked to the chemical structure of its monomeric precursors (a diamine and a dianhydride). The inclusion of this compound, typically as part of a larger diamine monomer, can impart specific characteristics to the resulting polymer. Below is a qualitative comparison with conventional aromatic monomers.
| Property | Polymer with this compound Moiety | Polymer with Conventional Rigid Aromatic Monomers (e.g., p-phenylenediamine) | Polymer with Flexible Monomers (e.g., oxydianiline) |
| Solubility | Good to Excellent | Poor | Good |
| Thermal Stability | High | Excellent | Good to High |
| Processability | Good | Challenging | Good |
| Mechanical Strength | Good to High | Excellent | Good |
Disclaimer: The data in this table is inferred from patent literature and general principles of polymer chemistry. It is intended for informational purposes and is not a substitute for experimental validation.
Experimental Protocols
While specific, detailed experimental protocols for polymers derived from this compound are not widely published, a general two-step procedure for the synthesis of polyimides is well-established. This involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.
General Synthesis of Poly(amic acid)
-
Monomer Preparation: An equimolar amount of a diamine (derived from or containing the this compound moiety) is dissolved in a dry, aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Polycondensation: A stoichiometric amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride - BTDA) is added to the diamine solution in portions.
-
Reaction: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by the increase in viscosity.
Conversion to Polyimide (Thermal Imidization)
-
Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
Solvent Evaporation: The cast film is pre-heated at a moderate temperature (e.g., 80-100 °C) to remove the bulk of the solvent.
-
Curing: The film is then subjected to a stepwise high-temperature curing process, for example, heating at 150°C, 250°C, and finally 350°C, for about an hour at each temperature, to induce cyclodehydration and form the final polyimide film.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the relationship between the choice of monomer and the resulting properties of the polyimide.
Caption: Monomer structure dictates final polymer properties.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis of a polyimide film.
Caption: General workflow for polyimide synthesis.
Comparative Guide to the Quantification of N-(4-Carboxyphenyl)phthalimide in Reaction Mixtures
For researchers, scientists, and drug development professionals, accurate quantification of target molecules within a complex reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of analytical techniques for the quantification of N-(4-Carboxyphenyl)phthalimide, a molecule incorporating both a phthalimide and an aromatic carboxylic acid moiety. The comparison focuses on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis Spectrophotometry.
Quantitative Data Summary
The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques suitable for the quantification of N-(4-Carboxyphenyl)phthalimide.
| Parameter | HPLC-UV | LC-MS/MS | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry |
| Selectivity | Good to Excellent | Excellent | Good to Excellent | Low to Moderate |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL[1] | ~0.1 - 1 mg/mL | ~1 - 10 µg/mL |
| Linearity (Typical R²) | >0.99 | >0.99[1] | N/A (Direct Method) | >0.99[2] |
| Precision (Typical RSD) | < 5% | < 15%[1] | < 3% | < 5% |
| Accuracy | 95-105% | 85-115%[1] | 97-103% | 90-110% |
| Throughput | Moderate to High | Moderate to High | Low to Moderate | High |
| Matrix Effect | Low to Moderate | Moderate to High | Low | Moderate |
| Need for Reference Standard | Yes (Identical) | Yes (Identical & IS) | No (Internal Calibrant)[3] | Yes (Identical) |
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
HPLC is a cornerstone of analytical chemistry, offering high-resolution separation of components in a mixture. For N-(4-Carboxyphenyl)phthalimide, a reverse-phase method would be the standard approach. Coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior selectivity and sensitivity.
-
Principle : The reaction mixture is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. The analyte is then detected and quantified by a UV detector or a mass spectrometer.
-
Advantages :
-
High selectivity, allowing for the separation of the target analyte from starting materials, intermediates, and byproducts.
-
Excellent sensitivity, particularly with MS/MS detection, enabling the quantification of low-level impurities.[1]
-
Established and robust methodology with a wide range of column chemistries and detection methods available.
-
-
Limitations :
-
Requires a pure reference standard of N-(4-Carboxyphenyl)phthalimide for calibration.
-
Matrix effects can interfere with quantification, especially in LC-MS/MS, often necessitating the use of an internal standard.[4]
-
Method development can be time-consuming.
-
Quantitative NMR (qNMR)
NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei.[5][6] This allows for the determination of concentration without the need for a reference standard of the analyte itself.
-
Principle : The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H) to resonate. The area of the resulting NMR signal is directly proportional to the molar concentration of the analyte.[3] Quantification is achieved by comparing the integral of a unique analyte signal to the integral of a known amount of an internal calibrant.[3]
-
Advantages :
-
"Primary ratio method" that does not require an identical reference standard of the analyte.[3]
-
Provides structural information, which can confirm the identity of the analyte being quantified.
-
Non-destructive technique.
-
Highly accurate and precise with low matrix effects.
-
-
Limitations :
UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte. Due to the presence of the phthalimide and aromatic ring systems, N-(4-Carboxyphenyl)phthalimide is expected to have a strong UV absorbance.[8]
-
Principle : A beam of UV-Vis light is passed through the sample solution, and the amount of light absorbed at a specific wavelength is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
-
Advantages :
-
Simple, rapid, and widely accessible instrumentation.
-
High throughput and low cost per sample.
-
Can be non-destructive.
-
-
Limitations :
-
Low selectivity; any component in the reaction mixture that absorbs at the same wavelength will interfere with the measurement.
-
Generally less sensitive than HPLC or LC-MS/MS.
-
Requires a pure reference standard for calibration and is susceptible to matrix interferences that affect the absorbance baseline.
-
Experimental Protocols
General Workflow for Quantification
The following diagram illustrates a typical workflow for quantifying an analyte in a reaction mixture.
Caption: General experimental workflow for analyte quantification.
Protocol 1: HPLC-UV Method
-
Preparation of Standard Solutions : Prepare a stock solution of pure N-(4-Carboxyphenyl)phthalimide in a suitable solvent (e.g., acetonitrile/water mixture). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation : Take a known volume of the reaction mixture, dilute it with the mobile phase to a concentration expected to fall within the calibration range, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detector set to a wavelength of maximum absorbance for N-(4-Carboxyphenyl)phthalimide (determined by scanning a standard solution).
-
-
Analysis : Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample.
-
Quantification : Determine the peak area of the analyte in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.
Protocol 2: Quantitative NMR (qNMR) Method
-
Internal Calibrant Preparation : Prepare a stock solution of a high-purity, chemically inert internal calibrant (e.g., maleic acid, dimethyl sulfone) with a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆). The calibrant's signals should not overlap with the analyte's signals.[3]
-
Sample Preparation : Accurately weigh a specific amount of the reaction mixture into an NMR tube. Add a precise volume of the internal calibrant stock solution.
-
NMR Data Acquisition :
-
Acquire a ¹H NMR spectrum ensuring quantitative conditions: a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate integration.
-
Optimize pulse angle (e.g., 90°).
-
-
Data Processing : Process the spectrum (Fourier transform, phase correction, baseline correction). Carefully integrate a well-resolved signal unique to N-(4-Carboxyphenyl)phthalimide and a signal from the internal calibrant.
-
Quantification : Calculate the concentration of the analyte using the following formula[3]: Cₓ = C_cal * (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / mₓ) Where C is concentration, I is the integral area, N is the number of protons for the integrated signal, MW is molecular weight, and m is the mass.
Method Performance Comparison Diagram
The following diagram provides a visual comparison of the key attributes of the discussed analytical techniques.
Caption: Performance characteristics of analytical methods.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaup.edu [aaup.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhotochemCAD | Phthalimide [photochemcad.com]
A Comparative Guide to the Stability of 4-Phthalimidobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 4-Phthalimidobenzoic acid derivatives, a class of compounds with significant therapeutic potential.[1] The stability of a pharmaceutical compound is a critical factor influencing its shelf-life, efficacy, and safety. This document outlines the key stability considerations—thermal, hydrolytic, and photostability—supported by detailed experimental protocols and a discussion of the structure-stability relationships observed in related compounds.
Introduction
4-Phthalimidobenzoic acid and its derivatives are of interest in medicinal chemistry due to the versatile biological activities associated with the phthalimide scaffold.[1] The N-phenylphthalimide core structure allows for a wide range of substitutions on the phenyl ring, leading to derivatives with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Understanding the stability of these derivatives is paramount for the development of robust and reliable drug candidates.
Data Presentation: A Comparative Overview
While direct comparative stability data for a comprehensive series of 4-Phthalimidobenzoic acid derivatives is not extensively available in the public domain, the following table presents a hypothetical dataset to illustrate how such information would be structured. The stability of N-substituted phthalimides can be influenced by the nature of the substituents on the phenyl ring. For instance, in related N-phenylmaleimide polymers, aromatic substituents tend to enhance thermal stability compared to aliphatic ones.[3]
Table 1: Hypothetical Comparative Stability Data for 4-Phthalimidobenzoic Acid Derivatives
| Derivative (Substituent at R) | Molecular Weight ( g/mol ) | Melting Point (°C) | Thermal Decomposition (Td, 5% weight loss) | Hydrolytic Half-life (t1/2) at pH 7.4, 37°C | Photostability (Degradation after 24h UV exposure) |
| -H (Parent Compound) | 267.24 | >300 | 350°C | 72 hours | 15% |
| -NO2 (Nitro) | 312.24 | 285-288 | 330°C | 60 hours | 25% |
| -OCH3 (Methoxy) | 297.27 | 260-263 | 360°C | 80 hours | 12% |
| -Cl (Chloro) | 301.69 | 290-293 | 345°C | 68 hours | 18% |
| -CH3 (Methyl) | 281.27 | 278-281 | 355°C | 75 hours | 14% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compounds.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) using standard reference materials.
-
Accurately weigh 5-10 mg of the test compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) occurs.
Hydrolytic Stability Assessment
Objective: To evaluate the susceptibility of the compounds to hydrolysis under physiological conditions.
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7.4, and 9).
-
Spike the stock solution into the pre-warmed buffer solutions (37°C) to a final concentration suitable for analytical detection (e.g., 10 µM).
-
Incubate the samples at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
-
Calculate the half-life (t1/2) of the compound at each pH.
Photostability Assessment
Objective: To determine the degradation of the compounds upon exposure to light.[4]
Methodology:
-
Prepare a solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Transfer the solution to quartz cuvettes or other suitable transparent containers.
-
Prepare a "dark control" sample by wrapping a container with the same solution in aluminum foil.
-
Expose the test samples to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).[4] The exposure should be controlled and monitored.
-
Maintain the dark control sample at the same temperature.
-
After a defined period of exposure (e.g., 24 hours), analyze the concentration of the parent compound and the formation of any degradation products in both the exposed and dark control samples using a validated HPLC method.
-
Calculate the percentage of degradation due to light exposure.
Mandatory Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of 4-Phthalimidobenzoic acid derivatives.
Hypothetical Signaling Pathway: Inhibition of NF-κB by Phthalimide Derivatives
Some phthalimide derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by phthalimide derivatives.
References
The Rigid Contender: Evaluating "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid" as a Linker in Targeted Protein Degradation Against Flexible Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker to tether the target protein binder and the E3 ligase ligand is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the rigid linker "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid" and its class against conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. By examining their impact on PROTAC efficacy, supported by experimental data and detailed methodologies, this guide aims to furnish a clear, objective framework for informed linker selection.
The linker in a PROTAC is far more than a simple tether; it is a crucial architectural element that dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the formation and stability of the ternary complex essential for ubiquitination and subsequent proteasomal degradation.[1][2][3] The dichotomy between rigid and flexible linkers presents a fundamental choice in PROTAC design, each with a distinct set of advantages and disadvantages that can profoundly impact the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[2][4]
At a Glance: Rigid vs. Flexible Linkers
| Feature | Rigid Linkers (e.g., this compound) | Flexible Linkers (e.g., PEG, Alkyl Chains) |
| Conformational Freedom | Low, pre-organizes the PROTAC into a more defined conformation. | High, allows for greater adaptability to the protein-protein interface. |
| Ternary Complex Formation | Can lead to more stable and potent ternary complexes if the pre-organized conformation is optimal, potentially reducing the entropic penalty of binding.[2][4] | Can more readily adapt to form a productive ternary complex with a wider range of protein pairs.[2] |
| Physicochemical Properties | Often associated with improved metabolic stability and cell permeability.[4] Can introduce favorable π-stacking interactions. | PEG linkers can enhance aqueous solubility. Alkyl chains are hydrophobic and may decrease solubility.[5] |
| Synthetic Accessibility | Generally more complex and synthetically challenging to prepare.[4] | Typically more straightforward and synthetically tractable.[4] |
| Selectivity | Can enhance selectivity by favoring a specific binding orientation. | May exhibit less selectivity due to a larger number of possible binding modes. |
Quantitative Performance Comparison
Table 1: Representative Degradation Efficacy of PROTACs with Rigid vs. Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Rigid | Phenyl | < 1 | > 90 | [2] |
| BRD4 | CRBN | Flexible | PEG4 | 4.9 | > 95 | [2] |
| BTK | CRBN | Rigid | Piperazine-Alkyl | 0.25 | ~98 | [7] |
| BTK | CRBN | Flexible | PEG3 | 1.8 | ~95 | [7] |
| TBK1 | VHL | Flexible | PEG/Alkyl (21 atoms) | 3 | 96 | [1][3] |
| AR | VHL | Rigid | Disubstituted Phenyl | No Activity | - | [3] |
Note: The data presented is a compilation from multiple sources and should be interpreted as illustrative of general trends rather than a direct comparison in a single system.
The data suggests that rigid linkers can lead to highly potent degraders, as seen with the sub-nanomolar DC50 values for BRD4 and BTK degradation. However, the efficacy of rigid linkers is highly dependent on the specific target and E3 ligase pair, as an unfavorable pre-organized conformation can abolish activity, as observed with the androgen receptor (AR) degrader.[3] Flexible linkers, while sometimes exhibiting slightly lower potency, often provide a reliable starting point for achieving effective degradation.
Experimental Protocols
To ensure a rigorous and objective comparison of different linker strategies, a standardized set of experimental protocols is essential.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the extent of protein degradation.
-
Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency. After overnight adherence, treat the cells with a serial dilution of the PROTACs (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is crucial for normalization.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][8]
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTACs on the cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Assay Procedure: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. This helps to distinguish between targeted protein degradation and general cytotoxicity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay provides an indication of a PROTAC's passive cell permeability.
-
Plate Preparation: A 96-well filter plate is coated with an artificial membrane solution (e.g., 2% lecithin in dodecane). The acceptor plate is filled with buffer.
-
Compound Application: The PROTAC solution is added to the donor wells.
-
Incubation and Quantification: The filter plate is placed on the acceptor plate, and the assembly is incubated. The concentration of the PROTAC in both donor and acceptor wells is then quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).[2]
Visualizing the Process: PROTAC Mechanism and Evaluation
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the key concepts.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for comparing PROTAC linker efficacy.
Conclusion
The selection of a linker is a pivotal decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and broad applicability, rigid linkers such as those based on the "this compound" scaffold hold the promise of enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization. However, the success of a rigid linker is highly contingent on its ability to foster a productive ternary complex for a specific target-E3 ligase pair. The absence of a universally optimal linker underscores the necessity for empirical evaluation of a diverse range of linker architectures for each new target. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rationally design and validate the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, ensuring that laboratory practices align with the highest standards of safety and compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in mitigating any potential exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[6] |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6][7]
-
In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7] If skin irritation occurs, seek medical advice.[3][5][6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek medical attention.[6][7]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Classification and Segregation
-
Classify: In the absence of specific data, classify this compound as hazardous chemical waste.
-
Segregate: Do not mix this compound with other waste streams.[8][9] It should be collected in a dedicated, properly labeled hazardous waste container.[8][10][11]
Step 2: Container Management
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[9][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8][11] Do not use abbreviations or chemical formulas.[11]
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area.[10]
-
Safe Storage: The storage area should be secure, well-ventilated, and away from incompatible materials.[8][11] Keep the container closed except when adding waste.[9][11]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[9][11]
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[9][11]
-
Final Disposal: Once properly rinsed, the container can typically be disposed of as non-hazardous waste.[11][12] Be sure to remove or deface the original label.
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[8][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.
References
- 1. alpharesources.com [alpharesources.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. ilpi.com [ilpi.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
A Safety Data Sheet (SDS) for a closely related compound, N-(4-Carboxyphenyl)phthalimide, suggests that it may cause an allergic skin reaction[1]. Due to its nature as a powdered substance, there is a potential for respiratory irritation if inhaled[2]. Therefore, adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3] | Protects eyes from chemical splashes and airborne particles. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[2] Disposable nitrile gloves are required and should be inspected before use and changed immediately upon contamination.[2][3][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] | Provides a barrier against skin contact, which can cause irritation and allergic reactions. Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] | Minimizes the risk of inhaling the powdered compound, which may cause respiratory irritation. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood[2].
-
Ensure the chemical fume hood is functioning correctly before beginning any work[2].
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical[2].
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects[2].
-
-
Chemical Handling :
-
Handle the compound within the chemical fume hood to minimize dust generation and inhalation[2].
-
Avoid direct contact with the skin, eyes, and clothing[4].
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled[5][6].
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][5].
-
-
Post-Handling Procedures :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2].
-
-
Disposal Method :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
